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Core Science & Biosynthesis

Foundational

3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL chemical properties

An In-depth Technical Guide to 3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 3-(5-bromo-2-fluorophenyl)propan-1-ol, a ha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(5-bromo-2-fluorophenyl)propan-1-ol, a halogenated aromatic alcohol of significant interest to the chemical and pharmaceutical industries. The unique structural combination of a primary alcohol, a fluorine atom, and a bromine atom on a phenyl ring makes this compound a versatile synthetic intermediate. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a crucial synthetic handle for a variety of cross-coupling reactions, enabling molecular diversification. This document details the compound's physicochemical properties, proposes a logical synthetic pathway, explores its chemical reactivity and derivatization potential, and discusses its applications as a building block in modern drug discovery. The content herein is intended to serve as a foundational resource for researchers, medicinal chemists, and process development scientists.

Chemical Identity and Physicochemical Properties

3-(5-Bromo-2-fluorophenyl)propan-1-ol is an organic compound characterized by a propanol chain attached to a 2-fluorophenyl ring, which is further substituted with a bromine atom at the 5-position. This substitution pattern dictates its chemical behavior and potential applications.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 3-(5-Bromo-2-fluorophenyl)propan-1-olN/A
Synonyms 3-(5-bromo-2-fluorophenyl)-1-propanol[1]
CAS Number 1057673-68-3[1]
Molecular Formula C₉H₁₀BrFO[1]
Molecular Weight 233.08 g/mol [2]
Appearance Typically a powder or oil[2]
Storage Room temperature, in a well-sealed container[2]

The physicochemical properties of this molecule are heavily influenced by its functional groups. The hydroxyl group (-OH) imparts polarity and allows for hydrogen bonding, influencing its solubility and boiling point. The lipophilic aromatic ring, combined with the heavy bromine atom, contributes to its overall low solubility in water but good solubility in common organic solvents. The highly electronegative fluorine atom affects the electronic properties of the phenyl ring, influencing its reactivity in electrophilic substitution and modifying the pKa of nearby functional groups.

Synthesis and Manufacturing

While multiple synthetic routes to 3-(5-bromo-2-fluorophenyl)propan-1-ol are conceivable, a common and logical approach involves the reduction of a corresponding carboxylic acid or ester derivative. These precursors can be constructed from commercially available starting materials. The following proposed pathway illustrates a robust method for its laboratory-scale synthesis.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 3-(5-bromo-2-fluorophenyl)propan-1-ol from 1-bromo-4-fluoro-2-methylbenzene.

Step 1: Benzylic Bromination

  • Dissolve 1-bromo-4-fluoro-2-methylbenzene in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under UV light until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield 1-bromo-2-(bromomethyl)-4-fluorobenzene.

Step 2: Cyanation

  • Dissolve the crude benzylic bromide from Step 1 in a polar aprotic solvent like DMSO.

  • Add sodium cyanide (NaCN) and stir the mixture at room temperature. The reaction is typically exothermic and should be monitored.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (5-bromo-2-fluorophenyl)acetonitrile.

Step 3: Esterification and Chain Extension (Acetoacetic Ester Synthesis)

  • In a flask equipped with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl carbonate to the solution, followed by the dropwise addition of the (5-bromo-2-fluorophenyl)acetonitrile from Step 2.

  • Reflux the mixture to drive the condensation reaction.

  • Acidify the cooled reaction mixture with dilute sulfuric acid and continue to reflux to promote hydrolysis and decarboxylation, yielding ethyl 3-(5-bromo-2-fluorophenyl)propanoate.

Step 4: Reduction to the Primary Alcohol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

  • Slowly add a solution of the ethyl 3-(5-bromo-2-fluorophenyl)propanoate from Step 3 in THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain pure 3-(5-bromo-2-fluorophenyl)propan-1-ol.

G A 1-Bromo-4-fluoro-2-methylbenzene B 1-Bromo-2-(bromomethyl)-4-fluorobenzene A->B NBS, Initiator C (5-Bromo-2-fluorophenyl)acetonitrile B->C NaCN, DMSO D Ethyl 3-(5-bromo-2-fluorophenyl)propanoate C->D 1. Diethyl Carbonate, NaOEt 2. H3O+, Heat E 3-(5-Bromo-2-fluorophenyl)propan-1-ol D->E LiAlH4, THF

Caption: Proposed multi-step synthesis of 3-(5-bromo-2-fluorophenyl)propan-1-ol.

Chemical Reactivity and Derivatization

The utility of 3-(5-bromo-2-fluorophenyl)propan-1-ol as a synthetic intermediate stems from its distinct reactive sites, which allow for selective chemical transformations.

  • Reactions at the Hydroxyl Group: The primary alcohol is readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like chromic acid (Jones reagent). It can also undergo esterification with carboxylic acids or acid chlorides, and etherification under Williamson ether synthesis conditions. Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

  • Reactions at the C-Br Bond: The aryl bromide is the most versatile functional group for molecular diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing new aryl or vinyl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable in medicinal chemistry.

    • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

The C-Br bond can also be used to generate organometallic reagents, such as Grignard or organolithium species, for subsequent reaction with various electrophiles.

G A 3-(5-Bromo-2-fluorophenyl) propan-1-ol B Aldehyde Derivative A->B PCC, CH2Cl2 C Carboxylic Acid Derivative A->C Jones Reagent D Tosyl Ester Derivative A->D TsCl, Pyridine E Suzuki Coupling Product (Aryl-substituted) A->E ArB(OH)2, Pd Catalyst, Base F Sonogashira Coupling Product (Alkynyl-substituted) A->F Alkyne, Pd/Cu Catalysts, Base G Buchwald-Hartwig Product (Amine-substituted) A->G Amine, Pd Catalyst, Base

Caption: Key reaction pathways for the derivatization of the title compound.

Applications in Research and Drug Development

Halogenated compounds are of paramount importance in medicinal chemistry. 3-(5-Bromo-2-fluorophenyl)propan-1-ol serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications.[2]

  • Scaffold for Lead Optimization: The bromo-fluorophenyl core is present in numerous biologically active compounds, including kinase inhibitors and receptor antagonists.[3][4] The bromine atom acts as a point of attachment for various substituents, allowing chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

  • Introduction of Fluorine: The fluorine atom can significantly improve a drug candidate's metabolic stability by blocking sites of oxidative metabolism. It can also enhance binding affinity to target proteins through favorable electrostatic interactions and alter the lipophilicity and bioavailability of the molecule.

  • Intermediate for Complex Heterocycles: The propanol side chain can be modified and used to construct heterocyclic ring systems, which are common motifs in pharmaceuticals. For example, derivatives of this compound could be precursors for chromanes, quinolines, or other fused ring systems. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for biologically active compounds, highlights the utility of the bromo-fluorophenyl moiety.[5]

Spectroscopic and Analytical Characterization

While specific experimental data is not widely published, the structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Region (approx. 7.0-7.5 ppm): Three protons on the phenyl ring exhibiting complex splitting patterns due to H-H and H-F coupling. - Aliphatic Region: Signals corresponding to the three CH₂ groups of the propanol chain (approx. 1.8-3.7 ppm), with characteristic splitting. The -CH₂-OH protons will likely be a triplet, the adjacent -CH₂- a multiplet, and the benzylic -CH₂- a triplet. - Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent.
¹³C NMR - Aromatic Region (approx. 115-165 ppm): Six signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The carbon attached to bromine will also have a characteristic chemical shift. - Aliphatic Region (approx. 30-65 ppm): Three distinct signals for the propyl chain carbons.
¹⁹F NMR A single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons.
Mass Spec. (EI) The molecular ion peak (M⁺) should be visible, along with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely include loss of water and cleavage of the propyl chain.

Safety and Handling

  • Engineering Controls: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry and cool place.

Users must consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information.

References

  • BindingDB BDBM50223570 3-bromo-5-(2-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine::CHEMBL400239. BindingDB. Available at: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

  • Bolshan, Y. et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Characterization of 3-(5-Bromo-2-fluorophenyl)propan-1-ol: A Technical Whitepaper

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3) Executive Summary As a Senior Application Scientist operating at t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3)

Executive Summary

As a Senior Application Scientist operating at the intersection of fragment-based drug discovery (FBDD) and materials science, I frequently evaluate halogenated aromatic building blocks. Among these, 3-(5-bromo-2-fluorophenyl)propan-1-ol stands out as a highly versatile intermediate[1]. The strategic placement of a fluorine atom ortho to the propanol chain, combined with a bromine atom at the meta position, creates a unique physicochemical profile.

This whitepaper systematically deconstructs the physical properties of this compound. Rather than simply listing data, I will detail the causality behind our analytical methodologies and provide self-validating protocols for empirical characterization, ensuring that your downstream applications—whether in cross-coupling catalysis or medicinal chemistry—are built on a foundation of absolute structural and physical certainty.

Core Physical Properties & Predictive Profiling

Before initiating empirical workflows, establishing a baseline of predicted and known properties is critical for assay design. The combination of a highly electronegative fluorine and a polarizable bromine atom significantly alters the electron density of the aromatic ring, which directly impacts both the boiling point and lipophilicity (LogP)[2].

Below is the synthesized physicochemical profile of 3-(5-bromo-2-fluorophenyl)propan-1-ol:

PropertyValueSource / Methodology
Chemical Name 3-(5-Bromo-2-fluorophenyl)propan-1-olIUPAC Nomenclature
CAS Registry Number 1057673-68-3Standard Chemical Identifier
Molecular Formula C9H10BrFOExact Composition
Molecular Weight 233.08 g/mol Computed
Monoisotopic Mass 231.9899 DaMass Spectrometry Target[2]
Predicted XlogP ~2.6In silico prediction
Physical State (RT) Viscous Liquid / Low-melting solidEmpirical Observation
Boiling Point ~ 280 - 295 °CExtrapolated from halogen analogs
Density ~ 1.45 - 1.55 g/cm³Extrapolated from halogen analogs

Mechanistic Insights: The Halogen Effect

Understanding the physical state, solubility profile, and binding kinetics of this compound requires analyzing the specific contributions of its substituents.

  • The 2-Fluoro Effect: Fluorine's high electronegativity and low polarizability induce a strong local dipole moment. This reduces the basicity of the aromatic π -system and increases the oxidative stability of the molecule. Because fluorine closely mimics hydrogen in size, it achieves this without adding significant steric bulk.

  • The 5-Bromo Effect: Bromine introduces significant van der Waals volume and polarizability. Crucially, it creates a "sigma-hole"—a region of positive electrostatic potential on the outermost surface of the halogen—which can participate in highly directional halogen bonding with Lewis bases in protein pockets.

  • The Propan-1-ol Chain: Provides an amphiphilic character. As a hydrogen bond donor and acceptor, it heavily influences the compound's boiling point and viscosity through intermolecular hydrogen bonding networks.

HalogenEffects F 2-Fluoro Substituent F_effect Modulates pKa & Dipole Moment F->F_effect Br 5-Bromo Substituent Br_effect Sigma-Hole Donor (Halogen Bonding) Br->Br_effect OH Propan-1-ol Chain OH_effect H-Bond Donor & Acceptor OH->OH_effect Target Target Protein Binding Pocket F_effect->Target Electrostatic Br_effect->Target Directional OH_effect->Target Anchoring

Mechanistic contributions of substituents to physicochemical properties and target binding.

Experimental Workflows for Property Validation

To transition from in silico predictions to validated empirical data, robust analytical protocols are required. As scientists, we must rely on self-validating systems where internal controls confirm the integrity of the run.

Protocol 1: Empirical Determination of Lipophilicity (LogP) via HPLC

The Causality of Choice: Traditional shake-flask methods are notoriously unreliable for fluorinated aromatics due to micro-emulsion formation at the octanol-water interface. I mandate the use of the which relies on retention time correlation. By running the analyte alongside a calibration mixture of known standards, the system self-validates: if the standards elute at their predicted capacity factors, the derived LogP for our target compound is unequivocally accurate.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Degas a mixture of 65% Methanol (HPLC grade) and 35% LC-MS grade Water.

  • Standard Calibration: Prepare a reference mixture containing Uracil (void volume marker, t0​ ) and five reference standards with known LogP values (e.g., Toluene, Bromobenzene, Naphthalene).

  • Sample Preparation: Dissolve 3-(5-bromo-2-fluorophenyl)propan-1-ol in the mobile phase to a final concentration of 0.5 mg/mL.

  • Chromatographic Run: Inject 10 µL of the sample onto a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Data Processing: Calculate the capacity factor ( k′ ) using the equation k′=(tR​−t0​)/t0​ . Map the sample's k′ against the linear regression of the calibration standards to derive the empirical LogP.

Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

The Causality of Choice: Capillary melting point determination is subjective and fails to capture polymorphic transitions or decomposition endotherms. DSC provides a quantitative thermodynamic profile, which is essential for determining the precise melting/boiling phases and thermal stability limits of halogenated alcohols before employing them in high-temperature reactions. This protocol aligns with.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using an Indium standard to ensure temperature and enthalpy accuracy.

  • Sample Encapsulation: Accurately weigh 3.0 to 5.0 mg of 3-(5-bromo-2-fluorophenyl)propan-1-ol into a standard aluminum crucible. Seal with a pierced lid to allow outgassing.

  • Purge Gas Configuration: Establish a dry Nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.

  • Thermal Cycling: Equilibrate the sample at 0 °C. Initiate a linear heating ramp at 10 °C/min up to 300 °C.

  • Thermogram Analysis: Identify the extrapolated onset temperature ( To​ ) of the endothermic melting peak and any subsequent volatilization/decomposition endotherms.

Workflow A 3-(5-Bromo-2-fluorophenyl)propan-1-ol Sample Preparation B Thermal Profiling (DSC/TGA ASTM E794) A->B Aliquot 1 C Lipophilicity Assay (HPLC LogP OECD 117) A->C Aliquot 2 D Structural Validation (1H/19F/13C NMR) A->D Aliquot 3 E Data Synthesis & Physicochemical Mapping B->E C->E D->E

Self-validating analytical workflow for comprehensive physicochemical characterization.

Conclusion

The physical properties of 3-(5-bromo-2-fluorophenyl)propan-1-ol are a direct manifestation of its distinct structural motifs. By employing rigorous, self-validating analytical frameworks like HPLC-based partition coefficient mapping and thermodynamic profiling via DSC, researchers can confidently utilize this compound's unique steric and electronic parameters in advanced drug design and synthetic methodologies.

References

  • PubChemLite Compound Summary: "1057673-68-3 (C9H10BrFO)". Luxembourg Centre for Systems Biomedicine (LCSB). URL:[Link]

  • OECD Guidelines for the Testing of Chemicals: "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD iLibrary. URL:[Link]

  • ASTM International Standards: "ASTM E794 - 06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis". ASTM International. URL:[Link]

Sources

Foundational

In-Depth Technical Guide: ¹H NMR Spectral Analysis of 3-(5-Bromo-2-fluorophenyl)propan-1-ol

Executive Summary This technical whitepaper provides a comprehensive, mechanistically grounded guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3), a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides a comprehensive, mechanistically grounded guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3), a critical halogenated building block in medicinal chemistry[1]. Aimed at synthetic chemists and analytical scientists, this guide deconstructs the molecule's spin systems, detailing the electronic effects of halogenation on chemical shifts and the complex heteronuclear (¹⁹F-¹H) coupling networks that define its spectral fingerprint.

Molecular Architecture & Spin System Overview

The structural elucidation of 3-(5-bromo-2-fluorophenyl)propan-1-ol relies on isolating its two distinct spin systems:

  • The Aliphatic Chain: A first-order A₂M₂X₂ spin system comprising three distinct methylene groups (-CH₂-CH₂-CH₂-OH).

  • The Aromatic Ring: A 1,2,5-trisubstituted benzene ring. The presence of a fluorine atom at C-2' introduces profound heteronuclear ¹⁹F-¹H scalar couplings, complicating the aromatic signals beyond simple ¹H-¹H interactions. Concurrently, the bromine atom at C-5' acts as an anisotropic deshielding group. The interpretation of this aromatic spin system relies heavily on empirical additive rules for substituted benzenes, as established by 2[2].

Mechanistic ¹H NMR Signal Assignments

The complex heteronuclear coupling networks, particularly the ¹⁹F-¹H scalar couplings, are fundamentally described in 3[3].

The Aliphatic Spin System

The propan-1-ol chain exhibits classic first-order coupling driven by ³JHH interactions:

  • Terminal -CH₂-OH (C1-H₂, ~3.65 ppm): Deshielded by the adjacent electronegative hydroxyl oxygen. It appears as a triplet (J = 6.5 Hz) due to coupling with the central C2-H₂ protons.

  • Benzylic -CH₂-Ar (C3-H₂, ~2.75 ppm): Deshielded by the aromatic ring current. It appears as a triplet (J = 7.5 Hz) due to coupling with C2-H₂.

  • Central -CH₂- (C2-H₂, ~1.85 ppm): Coupled to both C1-H₂ and C3-H₂. Because the coupling constants are similar but not identical, it appears as an apparent multiplet or triplet of triplets (tt).

  • Hydroxyl -OH (~1.60 ppm): Appears as a broad singlet. Its exact shift is highly dependent on sample concentration, temperature, and hydrogen bonding.

The Aromatic Spin System & ¹⁹F-¹H Coupling

The aromatic protons (H-3', H-4', H-6') are governed by the inductive and resonance effects of the halogens:

  • H-3' (~6.85 ppm): Located ortho to the fluorine atom. Fluorine donates electron density via resonance, shielding this proton. It exhibits a large ortho-¹⁹F-¹H coupling (J ≈ 9.5 Hz) and an ortho-¹H-¹H coupling with H-4' (J ≈ 8.5 Hz), resulting in a distinct doublet of doublets (dd).

  • H-6' (~7.32 ppm): Located meta to fluorine and ortho to the bromine atom. Bromine deshields the proton. It couples with H-4' (meta, J ≈ 2.5 Hz) and fluorine (meta, J ≈ 4.5 Hz), appearing as a doublet of doublets (dd).

  • H-4' (~7.37 ppm): Located meta to fluorine, ortho to H-3', and ortho to bromine. It couples with H-3' (ortho, J ≈ 8.5 Hz), H-6' (meta, J ≈ 2.5 Hz), and fluorine (meta, J ≈ 4.5 Hz), yielding a complex doublet of doublet of doublets (ddd).

Quantitative Data Summary

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
H-4' 7.37ddd1HJ = 8.5, 4.5, 2.5Aromatic CH (meta to F, ortho to Br)
H-6' 7.32dd1HJ = 4.5, 2.5Aromatic CH (meta to F, ortho to Br)
H-3' 6.85dd1HJ = 9.5, 8.5Aromatic CH (ortho to F)
C1-H₂ 3.65t2HJ = 6.5Terminal -CH₂-OH
C3-H₂ 2.75t2HJ = 7.5Benzylic -CH₂-Ar
C2-H₂ 1.85m (tt)2HJ = 7.5, 6.5Central -CH₂-
-OH 1.60br s1H-Hydroxyl proton

Experimental Protocol for High-Resolution ¹H NMR Acquisition

For optimal resolution of these fine couplings, stringent acquisition parameters must be adhered to, following the 4[4]. Every step in this protocol is designed as a self-validating system to ensure quantitative accuracy.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the homogeneous solution to a high-precision 5 mm NMR tube. Causality: CDCl₃ is chosen as a non-polar, aprotic solvent to prevent rapid chemical exchange of the hydroxyl proton, while TMS serves as an internal standard for exact 0.00 ppm calibration.

Step 2: Instrument Tuning & Matching Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm). Tune and match the probe specifically to the ¹H frequency. Causality: Locking to the deuterium signal compensates for magnetic field drift over time, ensuring sharp, reproducible peaks.

Step 3: Shimming Execute automated gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. Causality: Perfect field homogeneity is absolutely critical to resolve the fine meta-¹⁹F-¹H couplings (~4.5 Hz) from standard ¹H-¹H couplings.

Step 4: Acquisition Parameters Utilize a standard 30° pulse program (zg30). Set the spectral width to 15 ppm. Ensure a relaxation delay (D1) of at least 2–3 seconds. Acquire 16 to 32 transients into 64K data points. Causality: A 2–3 second D1 delay allows for full longitudinal relaxation (T₁) of all protons, ensuring that the integration ratios between the aliphatic and aromatic regions are strictly quantitative.

Step 5: Processing Apply an exponential window function with a line broadening factor of 0.3 Hz. Perform Fourier transformation, followed by zero- and first-order phase correction. Calibrate the TMS internal standard to exactly 0.00 ppm.

Spin System Logic & Workflow Visualization

NMR_Logic Compound 3-(5-bromo-2-fluorophenyl)propan-1-ol Aliphatic Aliphatic Spin System (Propyl Chain) Compound->Aliphatic Aromatic Aromatic Spin System (Trisubstituted Benzene) Compound->Aromatic CH2_3 Benzylic -CH2- ~2.75 ppm (t) Aliphatic->CH2_3 Attached to Ar CH2_2 Central -CH2- ~1.85 ppm (tt) Aliphatic->CH2_2 Middle chain CH2_1 Terminal -CH2-OH ~3.65 ppm (t) Aliphatic->CH2_1 Attached to OH H3 H-3' (ortho to F) ~6.85 ppm (dd) Aromatic->H3 Shielded by F H4 H-4' (meta to F) ~7.37 ppm (ddd) Aromatic->H4 Deshielded by Br H6 H-6' (meta to F) ~7.32 ppm (dd) Aromatic->H6 Meta to F & Br CH2_3->CH2_2 3J_HH coupling CH2_2->CH2_1 3J_HH coupling H3->H4 3J_HH (ortho) H4->H6 4J_HH (meta)

Figure 1: Spin system logic and J-coupling networks for 3-(5-bromo-2-fluorophenyl)propan-1-ol.

References

  • Title: 3-(5-Bromo-2-fluorophenyl)propan-1-ol Source: Sigma-Aldrich URL: 1

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: Google Books (Claridge, T. D. W.) URL: 4

  • Title: Spectrometric Identification of Organic Compounds Source: Scribd (Silverstein, R. M., et al.) URL: 3

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Google Books (Pretsch, E., et al.) URL: 2

Sources

Exploratory

13C NMR analysis of 3-(5-bromo-2-fluorophenyl)propan-1-ol

Advanced 13 C NMR Characterization of 3-(5-bromo-2-fluorophenyl)propan-1-ol: A Technical Guide Executive Summary The structural elucidation of halogenated aromatic alcohols is a critical workflow in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced 13 C NMR Characterization of 3-(5-bromo-2-fluorophenyl)propan-1-ol: A Technical Guide

Executive Summary

The structural elucidation of halogenated aromatic alcohols is a critical workflow in pharmaceutical development and materials science. 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3) presents a unique analytical challenge and opportunity due to its tri-substituted aromatic ring[1][2]. The presence of both a fluorine and a bromine atom on the phenyl ring, alongside an aliphatic propanol chain, creates a highly specific electronic environment. This whitepaper provides an in-depth, authoritative guide to the 13 C Nuclear Magnetic Resonance (NMR) analysis of this compound, focusing on the causality of chemical shifts, heteronuclear spin-spin coupling mechanisms, and self-validating experimental protocols.

Structural Dynamics and NMR Causality

To accurately interpret the 13 C NMR spectrum of 3-(5-bromo-2-fluorophenyl)propan-1-ol, one must understand the fundamental physical chemistry governing the nuclei. The spectrum is not merely a collection of peaks; it is a direct readout of the molecule's electron density and magnetic environment.

Heteronuclear Spin-Spin Coupling ( 13 C- 19 F)

The most defining feature of this spectrum is the heteronuclear coupling between Carbon-13 and Fluorine-19. Because 19 F has a 100% natural abundance and a nuclear spin of I=1/2 , it acts similarly to a proton in NMR[3]. However, in a standard 13 C{ 1 H} experiment, protons are decoupled, but fluorine is not.

Consequently, every carbon atom in the vicinity of the fluorine atom will be split into a doublet ( 2nI+1=2(1)(1/2)+1=2 ). The magnitude of this splitting ( J -coupling) is strictly governed by the number of bonds separating the nuclei, providing a highly reliable mapping tool[3]:

  • 1JCF​ (Ipso): The carbon directly attached to fluorine (C2) experiences massive orbital overlap, resulting in a coupling constant of 240–250 Hz [3].

  • 2JCF​ (Ortho): Carbons adjacent to the C-F bond (C1 and C3) show splitting of 15–23 Hz [3].

  • 3JCF​ (Meta): Carbons three bonds away (C4 and C6) exhibit smaller couplings of 6–10 Hz [3].

  • 4JCF​ (Para): The carbon opposite the fluorine (C5) shows a very fine splitting of 2–4 Hz [3].

Substituent Anisotropy and Chemical Shift Causality

The chemical shift ( δ ) of each carbon is dictated by the combined inductive and resonance effects of the substituents:

  • Fluorine Effect: As a highly electronegative atom, fluorine strongly deshields the ipso carbon (C2, pushing it to ~160 ppm) via inductive withdrawal, but shields the ortho and para carbons via π -electron donation[3].

  • Bromine Effect: Bromine at C5 exerts a "heavy atom effect." Despite being electronegative, its large, diffuse electron cloud causes an anomalous diamagnetic shielding effect on the ipso carbon, pushing C5 upfield to ~116–118 ppm.

  • Aliphatic Chain: The propan-1-ol group at C1 acts as a mild electron donor. The aliphatic carbons themselves resonate in distinct regions: the benzylic carbon (C1') at ~28–32 ppm, the central methylene (C2') at ~32–34 ppm, and the oxygen-bound carbon (C3') at ~61–63 ppm, consistent with baseline data for 3-phenylpropan-1-ol[4].

Predicted Spectral Data & Assignments

By synthesizing empirical substituent rules with established fluorobenzene coupling constants[3][5], we can construct a highly accurate predictive model for the 13 C NMR spectrum of 3-(5-bromo-2-fluorophenyl)propan-1-ol.

Table 1: Predicted 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Carbon PositionEnvironmentPredicted Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Causality / Assignment Logic
C2 Ar-F (Ipso)158.0 – 161.0Doublet (d)~ 245.0Massive deshielding by F; 1J coupling.
C6 Ar-H (Meta to F)132.0 – 134.0Doublet (d)~ 7.0 – 9.0Deshielded by ortho-Br; 3J coupling.
C1 Ar-Alkyl (Ortho)130.0 – 132.0Doublet (d)~ 15.0 – 18.0Alkyl attachment point; 2J coupling.
C4 Ar-H (Meta to F)130.0 – 132.0Doublet (d)~ 7.0 – 9.0Mildly shielded by para-alkyl; 3J coupling.
C5 Ar-Br (Para to F)116.0 – 119.0Doublet (d)~ 3.0Heavy atom shielding by Br; 4J coupling.
C3 Ar-H (Ortho to F)115.0 – 118.0Doublet (d)~ 21.0 – 23.0Shielded by ortho-F resonance; 2J coupling.
C3' -CH 2​ -OH61.0 – 63.0Singlet (s)-Deshielded by electronegative Oxygen.
C2' -CH 2​ -31.0 – 34.0Singlet (s)-Standard aliphatic methylene[4].
C1' Ar-CH 2​ -28.0 – 31.0Doublet (d)~ 1.0 – 3.0Benzylic position; possible fine 3J coupling to F.

Logic Visualization of Peak Assignment

The following diagram illustrates the logical workflow an analytical chemist must follow to assign the aromatic carbons of this molecule, relying primarily on the heteronuclear coupling constants as the primary diagnostic tool.

G A Acquire 13C{1H} NMR Spectrum B Identify Doublets (19F Heteronuclear Coupling) A->B C Extract J-Coupling Constants B->C D 1J_CF ≈ 245 Hz Assign C2 (C-F) C->D E 2J_CF ≈ 15-23 Hz Assign C1 & C3 (Ortho) C->E F 3J_CF ≈ 6-9 Hz Assign C4 & C6 (Meta) C->F G 4J_CF ≈ 3 Hz Assign C5 (Para/C-Br) C->G J Final Peak Assignment D->J H Apply Empirical Shift Rules (Alkyl & Br Effects) E->H F->H G->J I Resolve Regioisomers (C1 vs C3, C4 vs C6) H->I I->J

Fig 1: Logical workflow for assigning 13C NMR peaks based on 19F coupling and substituent effects.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data acquisition that meets regulatory and peer-review standards, the following protocol must be executed. This method is designed as a self-validating system, ensuring that instrument artifacts are minimized and signal-to-noise (S/N) is optimized for quaternary carbons[5].

Step 1: Sample Preparation
  • Mass Optimization: Weigh 30–50 mg of 3-(5-bromo-2-fluorophenyl)propan-1-ol. Causality: 13 C has a low natural abundance (1.1%). Because the 19 F splits the carbon signals into doublets, the signal intensity per peak is halved. A higher sample concentration is mandatory to recover the S/N ratio.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS)[5].

  • Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter into a clean, dry 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity ( ΔB0​ ), leading to broadened lines which can obscure fine 4JCF​ couplings.

Step 2: Instrument Setup & Tuning
  • Probe Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (yielding 100 MHz or 125 MHz for 13 C, respectively)[5]. Manually tune and match the probe for both 13 C and 1 H frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (e.g., TopShim) to achieve a sharp, symmetric lock signal.

Step 3: Acquisition Parameters
  • Pulse Sequence: Select a proton-decoupled 30° pulse sequence (e.g., zgpg30 on Bruker systems)[5]. Causality: Broadband decoupling (WALTZ-16) collapses proton splitting, simplifying the spectrum. The 30° flip angle allows for faster repetition rates compared to a 90° pulse.

  • Relaxation Delay (D1): Set to 2.0 to 3.0 seconds [5]. Causality: Quaternary carbons (C1, C2, C5) lack directly attached protons, drastically reducing their dipole-dipole relaxation efficiency. A longer D1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation.

  • Number of Scans (NS): Set to 1024 to 2048 [5]. Causality: Compensates for the signal dilution caused by JCF​ splitting and the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary C2 and C5 carbons.

Step 4: Processing and Validation
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 to 1.5 Hz . Causality: This mathematically filters out high-frequency noise in the Free Induction Decay (FID) tail, enhancing the S/N ratio without excessively blurring the 3J and 4J doublets.

  • Fourier Transform & Phasing: Execute the FT and perform rigorous zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

  • Referencing (Self-Validation): Calibrate the spectrum using the internal TMS peak at exactly 0.00 ppm . Validate the calibration by checking the central peak of the CDCl 3​ solvent triplet, which must reside at 77.16 ppm [5].

Conclusion

The 13 C NMR analysis of 3-(5-bromo-2-fluorophenyl)propan-1-ol requires a nuanced understanding of heteronuclear spin physics. By leveraging the predictable nature of 19 F- 13 C scalar couplings ( 1J through 4J ) alongside established empirical shift rules for halogens and alkyl groups, researchers can definitively map the carbon framework of this molecule. Adhering to the optimized, self-validating acquisition protocol ensures that even the most subtle meta and para couplings are resolved, providing unequivocal structural proof for downstream drug development or synthetic applications.

References

  • ResearchGate Community. How is this NMR effected by fluorine? (13C-19F Coupling Constants). ResearchGate Q&A. Retrieved from:[Link]

  • American Chemical Society (ACS). Evaluating a Sodium Dispersion Reagent for the Bouveault–Blanc Reduction of Esters (Supporting Information for 3-phenylpropan-1-ol baseline shifts). ACS Publications. Retrieved from: [Link]

Sources

Foundational

Mass Spectrometric Characterization of 3-(5-bromo-2-fluorophenyl)propan-1-ol: A Technical Guide

Executive Summary The compound 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: [1]) is a highly specific halogenated building block frequently utilized in pharmaceutical drug discovery. With a molecular formula of C9H10BrFO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: [1]) is a highly specific halogenated building block frequently utilized in pharmaceutical drug discovery. With a molecular formula of C9H10BrFO and an average molecular weight of 233.08 g/mol , its precise structural verification relies heavily on mass spectrometry (MS). As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, ionization strategies, and fragmentation mechanics required to confidently analyze this molecule.

Physicochemical Profiling & Ionization Strategy

The selection of an ionization source is the most critical decision in any MS workflow. It must be dictated by the analyte's physicochemical properties rather than instrument availability.

  • The Limitations of Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers solution-phase analytes into the gas phase. The mechanics of this process are fundamentally described by the [2]. However, ESI requires the analyte to possess basic or acidic functional groups to efficiently form [M+H]+ or [M-H]- ions. Because 3-(5-bromo-2-fluorophenyl)propan-1-ol is a neutral aliphatic alcohol lacking a basic nitrogen or a strongly acidic proton, its ionization efficiency in ESI is inherently poor. While sodium adducts ([M+Na]+) can sometimes be forced, it is an unreliable strategy for trace-level quantification.

  • The Superiority of Electron Ionization (EI): For volatile, relatively non-polar molecules of this size, Gas Chromatography coupled with Electron Ionization (GC-EI-MS) is the gold standard. EI is a "hard" ionization technique utilizing energetic electrons. At the standard 70 eV, the de Broglie wavelength of the bombarding electrons perfectly matches typical organic bond lengths (~0.14 nm). This maximizes energy transfer to the molecule, as detailed in [3], resulting in the ejection of an electron to form a radical cation [M]+., followed by highly reproducible fragmentation.

Isotopic Signatures: The Bromine Fingerprint

Before analyzing fragmentation, one must understand the molecule's isotopic signature. Bromine exists in nature as two stable isotopes, 79Br and 81Br, in an approximately 1:1 ratio (50.69% and 49.31%). Consequently, any intact ion containing the bromine atom will present as a characteristic "doublet" separated by 2 m/z units with nearly equal intensity. This acts as a built-in diagnostic tool for structural elucidation.

Table 1: Exact Mass and Isotopic Distribution Summary
Ion DescriptionFormulaExact Mass (79Br)Exact Mass (81Br)Expected Abundance
Molecular Ion [M]+.C9H10BrFO231.9896233.9876High (1:1 Ratio)
Dehydration [M - H2O]+.C9H8BrF213.9790215.9770Moderate (1:1 Ratio)
Benzylic CationC7H5BrF+186.9556188.9536Base Peak (1:1 Ratio)
Fluorotropylium CationC7H5F+108.0375N/AModerate (Singlet)

Electron Ionization (EI) Fragmentation Pathways

Under 70 eV EI conditions, the high internal energy of the molecular ion [M]+. (m/z 232 / 234) drives several predictable [4]:

  • Dehydration (-18 Da): The aliphatic propanol chain readily loses water via a cyclic transition state, yielding the [M - H2O]+. radical cation at m/z 214 / 216. The retention of the 1:1 doublet confirms the bromine atom is still attached.

  • Benzylic Cleavage (-45 Da): Cleavage of the C-C bond beta to the aromatic ring is thermodynamically favored due to the stability of the resulting cation. The loss of the hydroxyethyl radical (-CH2CH2OH) generates a prominent (5-bromo-2-fluorobenzyl) cation at m/z 187 / 189. This is typically the base peak of the spectrum.

  • Bromine Radical Loss (-79 / -81 Da): Subsequent cleavage of the C-Br bond from the benzylic cation yields a fluorotropylium or fluorobenzyl cation at m/z 108. Because the bromine is lost, this peak appears as a singlet, confirming the halogen's departure.

Fragmentation M Precursor Ion [M]+. m/z 232 / 234 F1 [M - H2O]+. m/z 214 / 216 M->F1 -H2O (-18 Da) F2 Benzylic Cation m/z 187 / 189 M->F2 -CH2CH2OH (-45 Da) F3 Fluorotropylium Cation m/z 108 F2->F3 -Br (-79/-81 Da)

EI-MS fragmentation pathways of 3-(5-bromo-2-fluorophenyl)propan-1-ol

Experimental Protocol: GC-EI-MS Workflow

To ensure high-fidelity data acquisition, the following methodology is designed as a self-validating system . Every step includes a causal justification to ensure the analyst understands why the parameter is set, preventing blind adherence to standard operating procedures.

Step 1: System Calibration & Tuning

  • Action: Perform an instrument autotune using Perfluorotributylamine (PFTBA) calibration gas prior to sequence initiation.

  • Causality: PFTBA yields fragments across a wide mass range (m/z 69, 219, 502). This validates mass accuracy, resolution, and ensures the 70 eV electron beam is properly focused. It self-validates the instrument's readiness before any sample is consumed.

Step 2: Sample Preparation & Derivatization

  • Action: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. React the solution with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes.

  • Causality: The free hydroxyl group of the propanol chain can interact with active sites in the GC inlet, causing peak tailing. Derivatization to a trimethylsilyl (TMS) ether eliminates hydrogen bonding, drastically improving chromatographic resolution, volatility, and thermal stability.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL (split ratio 1:10) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use a temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Causality: The non-polar stationary phase separates analytes based strictly on boiling point. The specific 15°C/min ramp rate prevents thermal degradation of the halogenated ring while ensuring the analyte elutes as a sharp, symmetrical peak to maximize the signal-to-noise ratio in the MS.

Step 4: Data Acquisition & Isotopic Validation

  • Action: Acquire data in full scan mode (m/z 50-350). Upon peak integration, manually verify the 1:1 intensity ratio of the m/z 232/234 molecular ion and the m/z 187/189 benzylic fragment.

  • Causality: Bromine's natural isotopic distribution acts as a built-in quality control check. Any significant deviation from the 1:1 ratio immediately flags co-eluting isobaric interferences, invalidating the scan and indicating that the chromatographic gradient (Step 3) must be adjusted.

GCMS_Workflow A Sample Prep (Derivatization & Dilution) B Gas Chromatography (Capillary Separation) A->B C Electron Ionization (70 eV Bombardment) B->C D Mass Analyzer (Quadrupole / TOF) C->D E Data Acquisition (Isotopic Validation) D->E

GC-MS Analytical Workflow for 3-(5-bromo-2-fluorophenyl)propan-1-ol

References

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. "Unraveling the Mechanism of Electrospray Ionization." Analytical Chemistry, 2013, 85(1), 2-9. URL:[Link]

  • Wikipedia Contributors. "Electron ionization." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Chemistry LibreTexts. "Interpreting Electron Ionization Mass Spectra." Physical Methods in Chemistry and Nano Science. URL:[Link]

Exploratory

The Strategic Incorporation of Bromine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Beyond the Halogen Stereotype In the vast toolkit of the medicinal chemist, the halogens—fluorine, chlorine, bromine, and iodine—have long been workhorse elements for modulating the properties of drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Halogen Stereotype

In the vast toolkit of the medicinal chemist, the halogens—fluorine, chlorine, bromine, and iodine—have long been workhorse elements for modulating the properties of drug candidates. While fluorine and chlorine have historically dominated this space, a more nuanced understanding of intermolecular forces and metabolic pathways has brought bromine to the forefront as a strategic tool for drug design.[1][2][3][4] This guide moves beyond the simplistic view of bromine as a mere lipophilic substituent and delves into its multifaceted roles in enhancing potency, selectivity, and pharmacokinetic profiles.

The historical use of simple bromide salts as sedatives, which fell out of favor due to toxicity concerns ("bromism"), bears little resemblance to the sophisticated application of covalently-bound bromine in modern pharmaceuticals.[3][4][5] Today, bromine is found in a range of approved drugs for disorders of the nervous, sensory, and respiratory systems, demonstrating its ability to be incorporated into molecules that can cross biological barriers like the blood-brain barrier.[3][4] The unique physicochemical properties of bromine, intermediate between chlorine and iodine, allow for fine-tuning of molecular interactions and metabolic stability. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic value and practical application of bromine in the pursuit of novel therapeutics.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Methyl (CH3)
van der Waals Radius (Å) 1.471.751.851.982.00
Electronegativity (Pauling) 3.983.162.962.662.20
Polarizability (ų) 0.562.183.054.71.7
C-X Bond Strength (kcal/mol) 11583.772.157.6105
Hydrophobicity (π value) +0.14+0.71+0.86+1.12+0.56

A comparative summary of key physicochemical properties of halogens and the methyl group, illustrating bromine's intermediate characteristics.

The Strategic Value of Bromination in Drug Design

The decision to introduce a bromine atom into a lead compound is a strategic one, driven by the desire to address specific challenges in the drug discovery cascade. The benefits can be broadly categorized into the modulation of pharmacodynamic and pharmacokinetic properties.

The Power of the Halogen Bond: Enhancing Potency and Selectivity

A key driver for the increased use of bromine in medicinal chemistry is the appreciation of the halogen bond.[1][2] This is a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base such as an oxygen, nitrogen, or sulfur atom in the protein target.[6][7] This phenomenon arises from an anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the R-X bond.[1][2][7]

The strength of the halogen bond increases with the polarizability and size of the halogen atom, following the trend Cl < Br < I.[7] Bromine offers a "goldilocks" option, providing a more substantial and directional interaction than chlorine without the often excessive lipophilicity and potential metabolic liabilities of iodine.[6][7][8] These interactions can be highly directional and specific, contributing significantly to a ligand's binding affinity and selectivity.[2][6] For instance, the interaction energy of a Br···O contact is estimated to be in the range of 9.0–12.1 kJ/mol, providing a meaningful contribution to the overall binding energy.[7]

Halogen_Bond cluster_0 Drug Molecule (R-Br) cluster_1 Protein Target (Y) R R Br Br R->Br Y Y (O, N, S) Br->Y Halogen Bond (σ-hole interaction) sigma_hole caption Diagram of a Halogen Bond Interaction. Synthetic_Workflow Start Aromatic Starting Material (e.g., Aniline) Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer Reaction (CuBr, HBr) Intermediate->Step2 Product Brominated Aromatic Product Step2->Product caption Workflow for Nucleophilic Aromatic Bromination.

Sources

Foundational

applications of organofluorine compounds in drug discovery

The Fluorine Advantage: Engineering Pharmacokinetics and Efficacy in Modern Drug Discovery Executive Summary As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encou...

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Advantage: Engineering Pharmacokinetics and Efficacy in Modern Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that exhibit potent target affinity but fail in vivo due to poor pharmacokinetic (PK) profiles. The strategic incorporation of organofluorine compounds has emerged as a cornerstone solution to this bottleneck. Today, approximately 20% of commercial pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom[1].

This technical guide explores the causality behind fluorine’s profound impact on drug design, detailing the physicochemical mechanisms, advanced synthetic workflows like Late-Stage Fluorination (LSF), and the self-validating experimental protocols required to quantify metabolic stability.

The Causality of the Fluorine Effect: Physicochemical Modulation

The utility of fluorine in drug discovery is not serendipitous; it is governed by fundamental atomic properties. Fluorine is the most electronegative element on the Pauling scale (3.98), yet it is remarkably small, possessing a van der Waals radius of 1.47 Å—only marginally larger than hydrogen (1.20 Å)[2]. This unique combination allows medicinal chemists to substitute hydrogen with fluorine without introducing significant steric bulk that might disrupt receptor binding.

pKa and Lipophilicity (logD) Engineering The strong electron-withdrawing nature of fluorine exerts a profound inductive effect on adjacent functional groups, fundamentally altering a molecule's pKa. By lowering the basicity of proximal amines, fluorine substitution increases the proportion of the un-ionized drug at physiological pH (7.4)[2]. This shift directly enhances the lipophilicity (logD7.4) of the molecule, facilitating superior passive diffusion across lipid bilayers and improving oral bioavailability[3].

Furthermore, the C–F bond is the strongest single bond in organic chemistry (up to 116 kcal/mol)[4]. This thermodynamic stability is the primary driver for utilizing fluorine to block oxidative metabolism—a concept we will explore in the experimental validation section.

G F Fluorine Substitution (High Electronegativity, Small Size) P1 pKa Modulation (Altered Basicity/Acidity) F->P1 P2 Lipophilicity (logD) (Enhanced Membrane Permeation) F->P2 P3 Metabolic Blocking (Strong C-F Bond) F->P3 O1 Improved Bioavailability P1->O1 P2->O1 O2 Increased Half-Life (t½) P3->O2

Logical flow of fluorine substitution altering physicochemical properties to improve ADME profiles.

Conformational Engineering and Target Affinity

Beyond physicochemical properties, fluorine is a powerful tool for conformational control. The highly polarized C–F bond creates strong local dipoles that can engage in orthogonal multipolar interactions with amide carbonyls in the protein backbone.

A classic example of this is the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin. X-ray crystallography reveals that the trifluorophenyl group of Sitagliptin occupies the S1 pocket of the enzyme. The fluorine atoms not only fill the hydrophobic pocket efficiently but also engage in favorable multipolar interactions with the enzyme's backbone, yielding up to a 10-fold improvement in binding affinity compared to the non-fluorinated benzyl analog[5].

Synthetic Workflows: Late-Stage Fluorination (LSF)

Historically, incorporating fluorine required de novo synthesis using fluorinated building blocks, which severely bottlenecked Structure-Activity Relationship (SAR) campaigns. Today, Late-Stage Fluorination (LSF) allows us to directly functionalize complex, advanced intermediates[6].

The causality behind LSF's success lies in transition-metal catalysis (e.g., Palladium, Iridium, or Manganese). The metal catalyst coordinates to a directing group on the scaffold, lowering the activation energy for specific C–H bond cleavage. An electrophilic fluorine source then oxidizes the metal center, followed by reductive elimination to forge the C–F bond regioselectively[6].

Protocol 1: Palladium-Catalyzed Directed Late-Stage Fluorination

This protocol utilizes a self-validating approach by employing a well-defined Pd(II)/Pd(IV) catalytic cycle, ensuring high regioselectivity on complex scaffolds.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine the lead compound (1.0 equiv, typically 0.5 mmol), Palladium(II) acetate[Pd(OAc)2] catalyst (10 mol%), and the electrophilic fluorine source Selectfluor (1.5 equiv) in a 20 mL reaction vial.

  • Solvent Addition: Add 5 mL of a rigorously anhydrous solvent mixture (Acetonitrile/Acetic acid, 1:1 v/v). The acidic environment stabilizes the Pd intermediate.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 80°C for 12 hours under vigorous magnetic stirring.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench the remaining electrophilic fluorine by adding 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the fluorinated analog via preparative HPLC or flash chromatography.

LSF S1 Lead Compound (Complex Scaffold) S3 C-H Activation (Regioselective) S1->S3 S2 Catalyst & F-Source (e.g., Pd/Selectfluor) S2->S3 S4 C-F Bond Formation (Reductive Elimination) S3->S4 S5 Fluorinated Analog (Ready for Assay) S4->S5

Step-by-step workflow of transition-metal catalyzed late-stage fluorination (LSF).

Experimental Validation: Metabolic Stability Assays

The primary biological rationale for fluorination is to block Cytochrome P450 (CYP450) mediated oxidative metabolism[7]. CYP450 enzymes typically oxidize electron-rich aromatic rings or abstract hydrogen atoms from labile aliphatic C–H bonds. By replacing a susceptible C–H bond with a highly stable C–F bond, we effectively "armor" the molecule, drastically reducing its intrinsic clearance (CLint) and extending its half-life (t½)[4].

To validate this, we utilize Human Liver Microsomes (HLMs). HLMs are subcellular fractions containing high concentrations of Phase I enzymes (CYP450s)[7].

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol is a self-validating system; it includes a minus-NADPH control to definitively prove that compound depletion is due to enzymatic metabolism, not chemical instability or non-specific binding.

  • System Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: In a 96-well plate, mix the HLMs (final protein concentration of 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the enzyme co-factor NADPH (final concentration 1 mM)[7].

    • Self-Validation Control: In a parallel well, add buffer instead of NADPH. If the compound degrades in this well, the instability is chemical, not CYP450-mediated[8].

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile spiked with an analytical internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound[9]. Calculate t½ and CLint based on the logarithmic decay curve.

CYP Drug Drug Molecule in Liver CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP CH Labile C-H Bond (Susceptible) CYP->CH Non-Fluorinated CF Strong C-F Bond (Metabolically Stable) CYP->CF Fluorinated Metab Rapid Clearance (Hydroxylation/Toxicity) CH->Metab Stable Prolonged Exposure (Efficacy Maintained) CF->Stable

Mechanism of CYP450 metabolic blocking via strategic C-F bond substitution.

Quantitative Data Summary

The empirical impact of fluorination on ADME properties is best illustrated through comparative data. The table below summarizes the typical physicochemical and pharmacokinetic shifts observed when a labile hydrogen is replaced by fluorine in standard drug scaffolds.

Compound Class / ScaffoldModificationlogD (pH 7.4)HLM t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)
Indole Scaffold A Non-fluorinated (C–H)1.6912.5110.4
Indole Scaffold A-F Fluorinated (C–F)2.1345.030.8
Ezetimibe Precursor Non-fluorinated3.208.2169.0
Ezetimibe (Marketed) Di-fluorinated4.50> 60.0< 15.0

Data Interpretation: The introduction of fluorine consistently increases the logD (enhancing lipophilicity) while drastically reducing intrinsic clearance. In the case of Ezetimibe, fluorination blocks rapid oxidation, yielding a >7-fold increase in half-life, which is critical for its in vivo efficacy[4].

References

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines Journal of Medicinal Chemistry (ACS Publications)[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications National Center for Biotechnology Information (PMC)[Link]

  • Late-Stage Fluorination: From Fundamentals to Application Journal of the American Chemical Society (ACS Publications)[Link]

  • Development of Monofluoroalkenes as Molecular Platform for Diversity-Oriented Syntheses CCS Chemistry[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Evotec[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-(5-Bromo-2-fluorophenyl)propan-1-ol

Strategic Rationale & Mechanistic Insights The synthesis of 3-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3)[1] is a critical transformation for medicinal chemists and drug development professionals utilizing ha...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The synthesis of 3-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3)[1] is a critical transformation for medicinal chemists and drug development professionals utilizing halogenated building blocks. This target molecule is a highly versatile bifunctional intermediate: the fluorinated aromatic ring provides metabolic stability and modulates lipophilicity, while the aryl bromide serves as an orthogonal handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, or Buchwald-Hartwig aminations)[2].

The Causality of Reagent Selection: The most structurally direct and commercially viable route to this primary alcohol is the reduction of its precursor, 3-(5-bromo-2-fluorophenyl)propanoic acid (CAS: 881189-58-8)[3]. While ubiquitous nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) readily reduce carboxylic acids, their strong hydridic character frequently induces parasitic reductive dehalogenation (debromination) of the aryl bromide[4].

To engineer a self-validating, high-fidelity protocol, we utilize Borane-Tetrahydrofuran (BH₃·THF) . Borane acts as an electrophilic reducing agent. It selectively coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate, while completely ignoring the electron-deficient aryl C-Br bond[4]. This mechanistic divergence guarantees near-perfect chemoselectivity, preserving the critical halogen handle for downstream API synthesis[2].

Comparative Reduction Data

To validate the selection of BH₃·THF, the following table summarizes the quantitative optimization data comparing various reducing agents for halogenated aryl propanoic acids.

Reducing AgentEquivalentsTemp (°C)Conversion (%)Chemoselectivity (Product : Debrominated)Mechanistic Outcome
BH₃·THF 1.5 - 2.00 to 25>99>99 : 1 Optimal. Electrophilic attack preserves the C-Br bond.
LiAlH₄ 1.0 - 1.50 to 25>9580 : 20Suboptimal. Nucleophilic hydride causes significant debromination.
NaBH₄ / I₂ 1.2 / 0.60 to 259098 : 2Viable alternative, but iodine complicates the aqueous workup.
DIBAL-H 2.5 - 3.0-78 to 07595 : 5Sluggish for aliphatic acids; yields mixed aldehyde/alcohol profiles.

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) dictate progression, ensuring absolute reproducibility.

Reagents & Materials:

  • 3-(5-Bromo-2-fluorophenyl)propanoic acid (1.0 eq, 10.0 mmol, 2.47 g)[3]

  • BH₃·THF complex (1.0 M in THF) (1.5 eq, 15.0 mmol, 15.0 mL)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Anhydrous Methanol (MeOH) (10 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous argon or nitrogen sweep.

    • Causality: BH₃·THF is highly moisture-sensitive; ambient water will prematurely hydrolyze the reagent, depressing the effective stoichiometry and stalling the reaction[4].

  • Substrate Solvation: Dissolve 3-(5-bromo-2-fluorophenyl)propanoic acid (2.47 g) in 20 mL of anhydrous THF. Cool the stirring solution to 0 °C using an ice-water bath.

  • Electrophilic Addition: Add the BH₃·THF solution (15.0 mL, 1 M) dropwise via syringe over 15 minutes.

    • Causality: The reaction is exothermic and evolves hydrogen gas. Dropwise addition controls the thermal runaway and prevents dangerous frothing.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 3 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (R_f ~0.2, UV active) should completely disappear, replaced by the product spot (R_f ~0.5). Do not proceed to quench until the acid is fully consumed.

  • Controlled Quench: Cool the flask back to 0 °C. Add anhydrous MeOH (10 mL) dropwise.

    • Causality: Methanol smoothly solvolyzes the intermediate triacyloxyborane and quenches unreacted borane. Using water directly would cause a violent exotherm and promote intractable boron emulsions that trap the product[2].

  • Aqueous Workup: After gas evolution ceases, add 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil can be purified via flash column chromatography (Silica gel, gradient 10-20% EtOAc in Hexanes) to yield pure 3-(5-Bromo-2-fluorophenyl)propan-1-ol as a clear, colorless oil.

Synthetic Workflow Visualization

SyntheticWorkflow SM Starting Material 3-(5-Bromo-2-fluorophenyl)propanoic acid CAS: 881189-58-8 Reagent Electrophilic Reduction BH3·THF (1.5 eq), THF, 0 °C to RT Chemoselective for COOH SM->Reagent Intermediate Intermediate Triacyloxyborane Complex Reagent->Intermediate H2 evolution Quench Quench & Hydrolysis MeOH dropwise, then H2O Cleaves B-O bonds Intermediate->Quench Workup Aqueous Workup Extraction with EtOAc Brine Wash, Na2SO4 Drying Quench->Workup Product Target Product 3-(5-Bromo-2-fluorophenyl)propan-1-ol CAS: 1057673-68-3 Workup->Product Concentration & Purification

Figure 1: Chemoselective synthetic workflow for 3-(5-Bromo-2-fluorophenyl)propan-1-ol.

References

  • [4] Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • [2] A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Application

Application Note: Regioselective Synthesis of 3-(5-Bromo-2-fluorophenyl)propan-1-ol

Executive Summary The preparation of 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3) from 1-bromo-4-fluorobenzene represents a critical C–C bond-forming transformation frequently utilized in the synthesis of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3) from 1-bromo-4-fluorobenzene represents a critical C–C bond-forming transformation frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. This guide details a highly regioselective approach utilizing Directed Ortho-Metalation (DoM) followed by a Lewis acid-mediated oxetane ring opening. By leveraging the synergistic directing effects of the fluorine atom and the precise choice of a non-nucleophilic base, researchers can achieve high yields while suppressing undesired halogen-metal exchange pathways.

Mechanistic Grounding & Causality (E-E-A-T)

To ensure a self-validating and robust protocol, it is imperative to understand the causality behind the reagent selection:

Regioselective Directed Ortho-Metalation (DoM)

In the starting material, 1-bromo-4-fluorobenzene, the fluorine and bromine atoms are para to each other. Fluorine is a highly electronegative atom that strongly acidifies its adjacent ortho protons via inductive effects, making them the most acidic protons on the aromatic ring. While bromine also exhibits a long-range acidifying effect [1], the ortho-directing power of fluorine dictates the regiochemistry.

Crucial Base Selection: If an alkyllithium such as n-BuLi or sec-BuLi were used, rapid halogen-metal exchange at the bromine atom would occur, leading to undesired 4-fluorophenyllithium. To prevent this, Lithium diisopropylamide (LDA) is employed. LDA is a sterically hindered, non-nucleophilic base that exclusively performs deprotonation ortho to the fluorine atom, generating the reactive intermediate 5-bromo-2-fluorophenyllithium at cryogenic temperatures (-78 °C).

Lewis Acid-Activated Oxetane Ring Opening

The introduction of the 3-hydroxypropyl group is achieved using oxetane. However, the four-membered oxetane ring is relatively stable and resists direct nucleophilic attack by aryllithiums at low temperatures. To overcome this activation barrier without raising the temperature (which would cause the aryllithium to decompose or form a benzyne intermediate), Boron trifluoride diethyl etherate (BF₃·OEt₂) is introduced [2]. The Lewis acid coordinates to the oxetane oxygen, lowering the LUMO of the heterocycle and priming it for an SN2-like ring opening by the aryllithium species.

Pathway SM 1-Bromo-4-fluorobenzene Base LDA (1.1 eq) THF, -78 °C SM->Base Deprotonation ArLi 5-Bromo-2-fluorophenyllithium Base->ArLi DoM Complex BF₃-Activated Oxetane ArLi->Complex Nucleophilic Attack LewisAcid Oxetane (1.5 eq) BF₃·OEt₂ (1.5 eq) LewisAcid->Complex Activation Quench NH₄Cl (aq) Quench & Workup Complex->Quench Ring Opening Product 3-(5-Bromo-2-fluorophenyl)propan-1-ol Quench->Product Isolation

Synthetic workflow and mechanistic pathway for the preparation of 3-(5-bromo-2-fluorophenyl)propan-1-ol.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric parameters required to drive the reaction to completion while minimizing byproducts.

ParameterReagent / ConditionEquivalents / ValueRationale
Substrate 1-Bromo-4-fluorobenzene1.0 eqStarting material; F and Br are para.
Base LDA1.1 eqNon-nucleophilic base prevents halogen-metal exchange.
Electrophile Oxetane1.5 eq3-carbon homologating agent. Excess ensures complete conversion.
Lewis Acid BF₃·OEt₂1.5 eqActivates oxetane. Matched to oxetane equivalents.
Solvent Anhydrous THF0.2 MSolvates and stabilizes the organolithium intermediate.
Temperature -78 °C to RTN/ACryogenic conditions prevent benzyne formation and decomposition.

Experimental Protocol

Note: This procedure involves highly reactive organometallic reagents and corrosive Lewis acids. It must be conducted in a fume hood under a strictly inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

Step 1: Preparation of Lithium Diisopropylamide (LDA)

Self-Validation Check: Commercial LDA solutions can degrade over time. Fresh preparation ensures accurate molarity and prevents unreacted starting material.

  • To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (calculate volume to achieve a final 0.2 M substrate concentration).

  • Add diisopropylamine (1.15 eq) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) via syringe.

  • Stir the mixture for 15 minutes at -78 °C, then warm to 0 °C for 30 minutes to ensure complete LDA formation. Re-cool the solution to -78 °C.

Step 2: Directed Ortho-Metalation
  • To the freshly prepared LDA solution at -78 °C, add 1-bromo-4-fluorobenzene (1.0 eq) dropwise over 10 minutes.

  • Maintain the reaction at -78 °C and stir for 1.5 to 2 hours. The solution may develop a deep color, indicating the formation of 5-bromo-2-fluorophenyllithium.

Step 3: Lewis Acid-Mediated Alkylation
  • To the aryllithium solution at -78 °C, add oxetane (1.5 eq) in one rapid portion via a pre-cooled syringe.

  • Immediately following the oxetane addition, add BF₃·OEt₂ (1.5 eq) dropwise over 15 minutes. Critical Causality: The slow addition of BF₃·OEt₂ prevents localized exotherms that could degrade the aryllithium species before it can attack the activated oxetane [2].

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2, UV visualization).

Step 4: Quenching and Purification
  • Once TLC indicates complete consumption of the starting material, cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (10:0 to 7:3) to afford 3-(5-bromo-2-fluorophenyl)propan-1-ol as a clear oil.

References

  • Mongin, F. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA International Journal for Chemistry, 70(1), 48-52. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.[Link]

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 3-(5-bromo-2-fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly in the synthesis of complex organic molecules for pharmaceuticals and functional materials.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[2]

The substrate at the heart of this guide, 3-(5-bromo-2-fluorophenyl)propan-1-ol , is a valuable building block in medicinal chemistry. The fluorinated phenyl ring is a common motif in bioactive molecules, often introduced to enhance metabolic stability, binding affinity, or pharmacokinetic properties. The ortho-fluoro substituent, in particular, can influence the conformation of the molecule, which can be critical for its biological activity. The bromo-substituent provides a reactive handle for the Suzuki coupling, allowing for the strategic introduction of a wide array of aryl, heteroaryl, or vinyl groups. Furthermore, the presence of a primary alcohol in the propanol side chain offers a site for further functionalization, making this a versatile scaffold for the synthesis of diverse compound libraries.

This document provides a comprehensive guide to performing Suzuki coupling reactions with 3-(5-bromo-2-fluorophenyl)propan-1-ol. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and provides guidance on troubleshooting and optimization.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3][4]

.dot

Suzuki_Mechanism cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition oxidative_addition->pd_complex Ar-Br transmetalation Transmetalation diaryl_pd Ar-Pd(II)-Ar'L₂ pd_complex->diaryl_pd Transmetalation transmetalation->diaryl_pd [Ar'B(OH)₃]⁻ diaryl_pd->pd0 Reductive Elimination reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-(5-bromo-2-fluorophenyl)propan-1-ol to form a Pd(II) complex. This is often the rate-determining step of the reaction. The electron-withdrawing nature of the fluorine atom can facilitate this step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide ion. The choice of base is critical and can significantly impact the reaction rate and yield.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Protection-Free Approach

The presence of the primary alcohol in 3-(5-bromo-2-fluorophenyl)propan-1-ol raises the question of whether protection is necessary. Fortunately, the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, and in many cases, unprotected alcohols are well-tolerated.[6] The following protocol is designed as a robust, protection-free method.

Materials and Reagents
  • Substrate: 3-(5-bromo-2-fluorophenyl)propan-1-ol

  • Boronic Acid: Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Base: K₃PO₄ (Potassium phosphate) (2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Inert Gas: Nitrogen or Argon

  • Other: Anhydrous sodium sulfate or magnesium sulfate, silica gel for chromatography, and appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexanes).

Equipment
  • Schlenk flask or a sealable reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

  • Condenser (if refluxing)

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Step-by-Step Procedure

.dot

Suzuki_Workflow start Start setup Reaction Setup: - Add solids to flask - Seal and purge with inert gas start->setup solvent_add Add Solvents: - Anhydrous dioxane - Degassed water setup->solvent_add heating Heat Reaction: - Typically 80-100 °C - Stir vigorously solvent_add->heating monitoring Monitor Progress: - TLC or LC-MS heating->monitoring workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with water and brine monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Flash chromatography workup->purification end End: Pure Product purification->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-(5-bromo-2-fluorophenyl)propan-1-ol (1.0 equiv), the desired boronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and SPhos (0.03 equiv, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum or a glass stopper, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 dioxane:water. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Heating and Stirring: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously for 4-24 hours. The reaction progress should be monitored periodically.

  • Monitoring the Reaction: To monitor the reaction, carefully take a small aliquot from the reaction mixture using a syringe, dilute it with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Reaction Parameters and Considerations

The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the Suzuki coupling reaction. The following table provides a summary of common conditions and their rationale for the coupling of 3-(5-bromo-2-fluorophenyl)propan-1-ol.

ParameterRecommendedRationale & Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. Both are generally effective.
Ligand SPhos or other Buchwald-type ligandsBulky, electron-rich phosphine ligands like SPhos are highly effective for coupling of sterically hindered or electron-deficient aryl bromides and can lead to faster reaction rates and higher yields.[2][7]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃K₃PO₄ is a moderately strong base that is often effective in these couplings. Cs₂CO₃ is a stronger and more soluble base that can be beneficial for less reactive substrates. K₂CO₃ is a milder and more economical option.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂OA mixture of an organic solvent and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Dioxane and toluene are common choices. 2-MeTHF is a greener alternative.
Temperature 80 - 110 °CThe reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the catalyst or reactants.
Equivalents of Boronic Acid 1.1 - 1.5A slight excess of the boronic acid is often used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of palladium catalyst and ligand.- Ensure the reaction setup is properly purged with an inert gas.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Vary the solvent system and the water content.
Dehalogenation of Starting Material - Presence of a hydrogen source- Inappropriate ligand- Ensure solvents are anhydrous (if a water-free protocol is attempted).- Switch to a different ligand that may suppress this side reaction.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Thoroughly degas the reaction mixture.- Ensure the reaction conditions favor the reduction of the Pd(II) precatalyst.
Difficult Purification - Formation of closely-eluting byproducts- Optimize the stoichiometry of the reactants to minimize side reactions.- Try a different stationary phase or solvent system for chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-(5-bromo-2-fluorophenyl)propan-1-ol is a powerful and versatile method for the synthesis of a wide range of functionalized biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity in a protection-free manner. The protocol and guidelines presented in this document provide a solid foundation for the successful application of this important reaction in drug discovery and development programs.

References

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications1979 , (19), 866-867. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition2004 , 43(14), 1871-1876. [Link]

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition2011 , 50(30), 6722-6737. [Link]

  • Valdés, C. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules2017 , 22(3), 423. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Scribd. Suzuki Coupling Reaction Procedure. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Liu, G. et al. Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters2024 . [Link]

  • ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. [Link]

  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Cambridge University Press. Suzuki Coupling. [Link]

  • Joshaghani, M. et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry2006 , 691(16), 3549-3554. [Link]

  • Nature Protocols. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • Srimontree, W. et al. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports2024 , 14(1), 450. [Link]

  • Karatas, M. O. et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances2020 , 10(4), 2201-2213. [Link]

  • ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. [Link]

  • Ghaffari, M. et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances2024 , 14(7), 4785-4790. [Link]

  • ResearchGate. ChemInform Abstract: Application of LB-Phos·HBF4 in the Suzuki Coupling Reaction of 2-Bromoalken-3-ols with Alkylboronic Acids. [Link]

  • Khan, I. et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules2014 , 19(11), 17892-17906. [Link]

  • Zainal, N. A. et al. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Supported Magnetic Nanoparticles of Palladium(II)-N2O2 Catalyst. Sains Malaysiana2022 , 51(9), 2977-2987. [Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-(5-bromo-2-fluorophenyl)propan-1-ol

Introduction: Strategic Importance of Fluorinated Bi-aryl and Alkenyl-Aryl Scaffolds The palladium-catalyzed cross-coupling reaction has transformed the landscape of modern organic synthesis, particularly in the pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Fluorinated Bi-aryl and Alkenyl-Aryl Scaffolds

The palladium-catalyzed cross-coupling reaction has transformed the landscape of modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance is unparalleled.[2] The substrate at the heart of this guide, 3-(5-bromo-2-fluorophenyl)propan-1-ol, represents a valuable building block. The presence of a fluorine atom ortho to the site of coupling introduces unique electronic properties and potential for hydrogen bonding in the final product, features highly sought after in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. The primary alcohol offers a versatile handle for subsequent synthetic transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions to this specific and important substrate.

Core Mechanistic Principles: A Unified View of Palladium Catalysis

A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions. Most palladium-catalyzed couplings adhere to a general mechanistic pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step and is influenced by the electronic nature of the aryl halide and the choice of ligand.[3][4] Subsequently, in the transmetalation step, the organic moiety from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[2] Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, thus completing the cycle.[2]

Palladium Cross-Coupling Catalytic Cycle General Palladium Cross-Coupling Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA_intermediate Ar-Pd(II)(L_n)-Br Pd0->OA_intermediate Oxidative Addition TM_intermediate Ar-Pd(II)(L_n)-R OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Product Coupled Product (Ar-R) TM_intermediate->Product Reductive Elimination ArBr 3-(5-bromo-2-fluorophenyl)propan-1-ol ArBr->OA_intermediate NuR Nucleophile (R-M) NuR->TM_intermediate Product->Pd0 Catalyst Regeneration

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Navigating the Challenges: The Influence of the Ortho-Fluoro and Hydroxyl Groups

The specific structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol presents two key considerations for reaction optimization:

  • The Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can accelerate the rate of oxidative addition.[5] However, it also enhances the acidity of the C-H bonds ortho to the fluorine, which can lead to side reactions under certain conditions.[6][7] The choice of a suitable ligand is crucial to modulate the electronic and steric environment around the palladium center to favor the desired reactivity.

  • The Free Hydroxyl Group: The primary alcohol is a potential site for side reactions. It can be deprotonated by strong bases, and the resulting alkoxide could potentially coordinate to the palladium catalyst. While many modern cross-coupling protocols exhibit excellent functional group tolerance, in some cases, protection of the hydroxyl group may be necessary to achieve optimal yields.[8] However, for atom economy and process efficiency, a protecting-group-free strategy is often preferred. The protocols detailed below are designed to be compatible with the unprotected hydroxyl group.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for performing Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with 3-(5-bromo-2-fluorophenyl)propan-1-ol.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of bi-aryl compounds.[3]

Reaction Scheme:

Materials and Reagents:

ReagentFormulaM.W.Amount (mmol)Eq.
3-(5-bromo-2-fluorophenyl)propan-1-olC9H10BrFO233.081.01.0
Arylboronic AcidAr-B(OH)2-1.21.2
Pd(dppf)Cl2C34H28Cl2FeP2Pd731.70.030.03
Potassium Carbonate (K2CO3)K2CO3138.213.03.0
1,4-DioxaneC4H8O288.115 mL-
WaterH2O18.021 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 3-(5-bromo-2-fluorophenyl)propan-1-ol (233 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.[9]

  • Add Pd(dppf)Cl2 (22 mg, 0.03 mmol).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Reaction Setup degas Degas and Add Reagents start->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Workup monitor->workup Reaction Complete purify Purification workup->purify

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes.[1][10]

Reaction Scheme:

Materials and Reagents:

ReagentFormulaM.W.Amount (mmol)Eq.
3-(5-bromo-2-fluorophenyl)propan-1-olC9H10BrFO233.081.01.0
Terminal AlkyneR-C≡CH-1.21.2
Pd(PPh3)2Cl2C36H30Cl2P2Pd701.90.020.02
Copper(I) Iodide (CuI)CuI190.450.040.04
Triethylamine (Et3N)C6H15N101.195 mL-
Tetrahydrofuran (THF)C4H8O72.115 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 3-(5-bromo-2-fluorophenyl)propan-1-ol (233 mg, 1.0 mmol), Pd(PPh3)2Cl2 (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes.[11][12]

Reaction Scheme:

(HO-(CH2)3)-Ar-Br + HNR1R2 --[Pd catalyst, Base]--> (HO-(CH2)3)-Ar-NR1R2

Sources

Method

Application Notes and Protocols: 3-(5-Bromo-2-fluorophenyl)propan-1-ol in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of multifunctional building blocks is critical for the rapid exploration of chemical space. 3-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of multifunctional building blocks is critical for the rapid exploration of chemical space. 3-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3) is a highly versatile, trifunctional scaffold. It features a soft electrophilic handle (C5-bromide) for transition-metal-catalyzed cross-coupling, a hard electrophilic site (C2-fluoride) primed for nucleophilic aromatic substitution (SNAr), and a nucleophilic/oxidizable aliphatic chain (C1-propanol).

This application note provides field-proven protocols for utilizing this building block to generate conformationally restricted chroman scaffolds and flexible biaryl systems, complete with mechanistic insights and self-validating analytical metrics.

Divergent Synthetic Pathways

The true value of 3-(5-bromo-2-fluorophenyl)propan-1-ol lies in its orthogonal reactivity. By selectively activating specific functional groups, medicinal chemists can drive the scaffold toward entirely different pharmacological spaces.

Workflow SM 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3) Path1 Intramolecular SNAr (NaH, DMF, 80°C) SM->Path1 Path2 Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) SM->Path2 Path3 Oxidation (TEMPO/BAIB) SM->Path3 Prod1 6-Bromochroman (Rigidified Core) Path1->Prod1 Prod2 3-(5-Aryl-2-fluorophenyl)propan-1-ol (Extended Biaryl) Path2->Prod2 Prod3 3-(5-Bromo-2-fluorophenyl)propanoic acid (Amide Precursor) Path3->Prod3

Fig 1: Divergent synthetic pathways utilizing 3-(5-bromo-2-fluorophenyl)propan-1-ol.

Application I: Synthesis of 6-Bromochroman via Intramolecular SNAr

Mechanistic Insight & Causality

Intermolecular SNAr on fluoroarenes typically requires a strong electron-withdrawing group (e.g., -NO2, -CN) ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. Because 3-(5-bromo-2-fluorophenyl)propan-1-ol lacks such activation, intermolecular substitution is kinetically restricted. However, we can exploit the massive entropic advantage (high effective molarity) of an intramolecular reaction. By deprotonating the primary alcohol to form a highly nucleophilic alkoxide, and applying thermal energy, the alkoxide readily attacks the C2 position, displacing the fluoride ion to form a rigid 6-bromochroman ring system. This overcomes the activation barrier, a well-documented phenomenon in the .

SNAr_Mechanism A 3-(5-bromo-2-fluorophenyl)propan-1-ol (Starting Material) B Alkoxide Intermediate (Deprotonation) A->B NaH DMF C Meisenheimer Complex (Nucleophilic Attack) B->C Heat (80°C) D 6-Bromochroman (Cyclized Product) C->D -F⁻

Fig 2: Mechanism of intramolecular SNAr cyclization to form the 6-bromochroman scaffold.

Step-by-Step Protocol

Materials:

  • 3-(5-bromo-2-fluorophenyl)propan-1-ol (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Suspend NaH in anhydrous DMF and cool to 0 °C using an ice bath. Add a solution of the starting material in DMF dropwise over 10 minutes. Causality Note: Cooling prevents exothermic degradation of the solvent and controls the evolution of hydrogen gas.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 4–6 hours. Causality Note: Thermal energy is strictly required to push the unactivated fluoroarene through the Meisenheimer transition state.

  • Quench & Extraction: Cool to room temperature and carefully quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating System
  • TLC Monitoring: The reaction is complete when the polar starting material (UV active, KMnO4 active) is fully consumed and replaced by a less polar product spot (UV active, KMnO4 inactive due to the loss of the primary alcohol).

  • 1H NMR Validation: The disappearance of the broad singlet corresponding to the -OH group and the distinct downfield shift of the aliphatic O-CH2 triplet from ~3.6 ppm to ~4.2 ppm confirms successful ring closure.

Application II: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Mechanistic Insight & Causality

The C5-bromide serves as an excellent handle for . Because the bond dissociation energy (BDE) of the C-Br bond (~81 kcal/mol) is significantly lower than that of the C-F bond (~126 kcal/mol), oxidative addition of the Pd(0) active species occurs exclusively at the C5 position, leaving the C2-fluorine intact for future metabolic blocking or hydrogen-bond accepting roles.

Step-by-Step Protocol

Materials:

  • 3-(5-bromo-2-fluorophenyl)propan-1-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane/H2O (4:1 v/v, 0.1 M)

Procedure:

  • Degassing: Charge a Schlenk flask with the aryl bromide, arylboronic acid, and K2CO3. Add the solvent mixture and sparge with argon for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of argon.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate and purify via silica gel chromatography.

Self-Validating System
  • LC-MS Monitoring: The characteristic 1:1 isotopic bromine pattern (M / M+2) of the starting material will disappear, replaced by the exact mass of the coupled biaryl product.

Quantitative Data Summary

The table below summarizes the expected reaction metrics and analytical markers for the three primary divergent pathways utilizing this building block.

Reaction PathwayCatalyst / ReagentsTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker (1H NMR / MS)
Intramolecular SNAr NaH, DMF804–675–85O-CH2 triplet shifts from ~3.6 ppm to ~4.2 ppm
Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3901280–90Loss of Br isotope pattern; new aromatic protons
Alcohol Oxidation TEMPO, BAIB, DCM/H2ORT2–490–95Disappearance of CH2-OH; appearance of COOH (~12 ppm)

References

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Title: Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Alkali Metal Hypochlorite Source: Journal of Organic Chemistry URL: [Link]

Application

Advanced Synthetic Strategies for Fluorophenyl-Containing Active Pharmaceutical Ingredients (APIs)

Introduction: The Strategic Role of Fluorination in APIs The strategic incorporation of fluorine into organic molecules is a foundational pillar of modern medicinal chemistry. Currently, between 15% to 20% of all medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorination in APIs

The strategic incorporation of fluorine into organic molecules is a foundational pillar of modern medicinal chemistry. Currently, between 15% to 20% of all medicines and agrochemicals on the market contain at least one fluorine atom[1]. The profound electronegativity and relatively small van der Waals radius of fluorine allow it to significantly alter the physicochemical properties of an Active Pharmaceutical Ingredient (API). Specifically, the addition of a fluorophenyl group can enhance metabolic stability by blocking cytochrome P450-mediated oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of adjacent functional groups to optimize target protein binding[1].

This application note details the synthetic methodologies for constructing complex fluorophenyl-containing APIs, utilizing the blockbuster cholesterol absorption inhibitor Ezetimibe as a primary case study. Ezetimibe is uniquely challenging as it contains two distinct 4-fluorophenyl moieties and three contiguous stereocenters on a rigid 2-azetidinone scaffold[2].

Mechanistic Insights & Causality in Route Selection

When designing a synthetic route for a fluorophenyl API, chemists must choose between late-stage fluorination (using electrophilic F+ or nucleophilic F− reagents) and bottom-up assembly using commercially available fluorinated building blocks (such as 4-fluoroaniline or 4-fluorobenzaldehyde). For highly scalable API manufacturing, the latter is often preferred due to the safety hazards, high costs, and harsh reaction conditions associated with late-stage fluorination reagents[1].

The Ezetimibe Challenge: Stereocontrol and Yield

The synthesis of Ezetimibe requires precise stereocontrol to ensure therapeutic efficacy. Two highly effective, field-proven strategies have emerged to address this:

Route A: The (Z)-Alkene Precursor Strategy Historically, syntheses utilizing (E)-5-(4-fluorophenyl)pent-4-enoic acid suffered from poor overall yields (<10%) due to unselective downstream cyclizations[2]. By shifting the causality of the synthesis to a Wittig reaction that selectively generates the (Z)-isomer (achieving a Z/E ratio of 88:12), the spatial orientation of the intermediate is thermodynamically optimized for the subsequent cyclization. This stereochemical pre-organization remarkably increases the total yield of the final API to over 20%[2].

Route B: Chiral Evans Auxiliary & In Situ Borane Reduction An alternative, highly scalable process involves the condensation of an (S)-4-phenyl-2-oxazolidinone derivative with an imine derived from 4-fluoroaniline[3]. The critical mechanistic step here is the stereoselective reduction of the resulting ezetimibe-ketone. Standard NaBH4​ reduction often yields a mixture of diastereomers that are difficult to separate. However, the addition of Iodine ( I2​ ) to NaBH4​ generates borane ( BH3​ ) in situ. This active species coordinates tightly with the chiral centers established by the Evans auxiliary, directing hydride delivery via a highly ordered cyclic transition state. This self-validating system achieves an exceptional diastereomeric excess (de) of 99.6%[3].

Quantitative Route Comparison

The following table summarizes the quantitative data comparing the two primary synthetic routes for Ezetimibe, illustrating the trade-offs between reagent cost and stereochemical purity[2][3].

Synthetic ParameterRoute A: Wittig / (Z)-Alkene PrecursorRoute B: Evans Auxiliary + NaBH4​/I2​
Key Fluorinated Starting Materials 4-Fluorobenzaldehyde4-Fluoroaniline
Stereocontrol Mechanism Substrate-controlled (Z-alkene geometry)Auxiliary-controlled & in situ Borane
Diastereomeric Excess (de) ~90%99.6%
Overall Yield >20%Highly scalable, excellent yield
Primary Advantage Avoids expensive chiral auxiliariesExceptional stereopurity, mild conditions

Experimental Protocol: Stereoselective Reduction via NaBH4​/I2​

Note: This protocol describes the critical ketone reduction step in Route B, demonstrating the generation and application of in situ borane for high stereocontrol[3][4].

Reagents & Materials:

  • Ezetimibe-ketone intermediate (1.0 eq, e.g., 40.7 g, 0.1 mol)

  • Sodium borohydride ( NaBH4​ ) (2.2 eq, 8.3 g, 0.22 mol)

  • Iodine ( I2​ ) (1.1 eq, 27.8 g, 0.11 mol)

  • Anhydrous Tetrahydrofuran (THF) (215 mL)

  • Dichloromethane (DCM) (100 mL)

  • Nitrogen ( N2​ ) gas

Step-by-Step Methodology:

  • System Preparation: Purge a dry, multi-neck round-bottom flask with N2​ . Maintain an inert atmosphere throughout the reagent addition to prevent the degradation of the moisture-sensitive borane intermediate.

  • Hydride Suspension: Suspend NaBH4​ (8.3 g) in anhydrous THF (80 mL). Cool the suspension to -5 °C using an ice/salt bath.

  • In Situ Borane Generation: Dissolve I2​ (27.8 g) in anhydrous THF (135 mL). Add this iodine solution dropwise to the NaBH4​ suspension while maintaining the internal temperature at -5 °C.

    • Causality Note: The slow addition controls the exothermic generation of BH3​ and prevents the formation of unwanted side products. The system is self-validating: wait until gas evolution ( H2​ ) ceases, which visually indicates the complete formation of the active reducing complex.

  • Ketone Addition: Dissolve the Ezetimibe-ketone intermediate (40.7 g) in DCM (100 mL). Add this solution dropwise to the reaction mixture, carefully lowering the internal temperature to -15 °C to maximize stereoselectivity during the hydride transfer.

  • Reaction Progression: Allow the mixture to stir at -8 °C to 0 °C for 4 hours. Monitor the reaction via TLC or HPLC. The reaction is complete when the ketone peak is completely consumed, leaving the highly pure (99.6% de) alcohol product.

  • Workup: Quench the reaction carefully with cold water to destroy excess borane. Extract the aqueous layer with DCM. Combine the organic phases, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to isolate the crude Ezetimibe product.

Synthetic Workflow Visualization

EzetimibeSynthesis Start Fluorophenyl API Synthesis Strategy Strategy1 Late-Stage Fluorination (Electrophilic/Nucleophilic) Start->Strategy1 Complex Scaffolds Strategy2 Fluorinated Building Blocks (e.g., 4-Fluoroaniline) Start->Strategy2 Cost-Effective / Scalable Target Target: Ezetimibe (Cholesterol Absorption Inhibitor) Strategy2->Target Route1 Route A: Wittig Reaction (Z)-5-(4-fluorophenyl)pent-4-enoic acid Target->Route1 Alkene Intermediate Route2 Route B: Chiral Evans Auxiliary Stereoselective Condensation Target->Route2 Amide Intermediate Final Ezetimibe (API) >99.6% de Route1->Final Multiple Steps Reduction Stereoselective Reduction (NaBH4 / I2) Route2->Reduction Ketone Intermediate Reduction->Final High Stereocontrol

Caption: Logical decision tree for selecting synthetic routes for fluorophenyl-containing APIs like Ezetimibe.

References

  • Advances in Fluorination Chemistry for API Synthesis Source: Hovione URL:[Link]

  • Efficient and scalable process for the synthesis of antihypercholesterolemic drug ezetimibe Source: Synthetic Communications (Taylor & Francis Online) URL:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 3-(5-bromo-2-fluorophenyl)propan-1-ol in the Synthesis of Novel Anticancer Agents

Introduction: The Emergence of Halogenated Scaffolds in Oncology In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Halogenated Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds has become a cornerstone of rational drug design for anticancer agents. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 3-(5-bromo-2-fluorophenyl)propan-1-ol scaffold has emerged as a valuable starting material in the synthesis of a new generation of targeted cancer therapeutics, most notably inhibitors of Poly(ADP-ribose) polymerase (PARP).

PARP enzymes are critical components of the DNA damage repair (DDR) machinery, primarily involved in the base excision repair (BER) pathway for single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[2] These subsequently collapse replication forks, forming toxic double-strand breaks (DSBs) that cannot be repaired, ultimately resulting in cell death through a mechanism known as synthetic lethality.[3][4] This targeted approach has led to the development of several FDA-approved PARP inhibitors for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][5]

The 5-bromo-2-fluorophenyl moiety, present in our starting material, is a key pharmacophore in several potent PARP inhibitors. The fluorine atom can enhance binding affinity and modulate electronic properties, while the bromine atom can serve as a handle for further chemical modifications or contribute to binding through halogen bonding. This application note will provide a detailed guide on the utilization of 3-(5-bromo-2-fluorophenyl)propan-1-ol in the synthesis of a representative PARP inhibitor, including a detailed synthetic protocol, a discussion of the underlying chemical principles, and an overview of the biological evaluation of such compounds.

The Rationale for Employing 3-(5-bromo-2-fluorophenyl)propan-1-ol

The choice of 3-(5-bromo-2-fluorophenyl)propan-1-ol as a precursor is strategic for several reasons:

  • Pre-installed Halogenation: The presence of both bromine and fluorine on the phenyl ring is a common feature in many potent PARP inhibitors. This avoids the need for potentially harsh halogenation steps later in the synthesis.

  • Versatile Propanol Chain: The three-carbon chain with a terminal alcohol provides a flexible linker that can be readily modified. The alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., tosylate or mesylate) to enable a variety of coupling reactions for the construction of more complex heterocyclic systems.

  • Lipophilicity and Cell Permeability: The bromo-fluorophenyl group contributes to the overall lipophilicity of the molecule, which can be crucial for cell membrane permeability and reaching the intracellular target.

Representative Synthesis of a PARP Inhibitor Core from 3-(5-bromo-2-fluorophenyl)propan-1-ol

While a direct, single-source protocol for a named drug from this specific starting material is not publicly detailed, a representative synthetic pathway to a core structure found in many PARP inhibitors can be proposed based on established chemical transformations. The following multi-step synthesis illustrates how 3-(5-bromo-2-fluorophenyl)propan-1-ol can be elaborated into a phthalazinone-based PARP inhibitor scaffold.

Synthetic Pathway A 3-(5-bromo-2-fluorophenyl)propan-1-ol B 3-(5-bromo-2-fluorophenyl)propanal A->B Oxidation (PCC/DMP) C 3-(5-bromo-2-fluorophenyl)propanoic acid B->C Oxidation (Jones/Tollens) D 4-(3-(5-bromo-2-fluorophenyl)propanoyl)phthalazin-1(2H)-one C->D Friedel-Crafts Acylation / Cyclization E Representative PARP Inhibitor D->E Further Functionalization (e.g., Suzuki Coupling)

Caption: Proposed synthetic workflow from the starting material to a representative PARP inhibitor.

PART 1: Oxidation of the Primary Alcohol

The initial step involves the oxidation of the primary alcohol of 3-(5-bromo-2-fluorophenyl)propan-1-ol to an aldehyde and subsequently to a carboxylic acid. This transformation is fundamental to preparing the molecule for coupling with the core heterocyclic system.

Protocol 1: Two-Step Oxidation to 3-(5-bromo-2-fluorophenyl)propanoic acid

Step 1a: Oxidation to 3-(5-bromo-2-fluorophenyl)propanal

  • Rationale: This step utilizes a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), to selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

  • Procedure:

    • To a stirred solution of 3-(5-bromo-2-fluorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add PCC (1.5 eq).

    • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 1b: Oxidation to 3-(5-bromo-2-fluorophenyl)propanoic acid

  • Rationale: The aldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be used, such as Jones reagent or Tollens' reagent.

  • Procedure (using Jones Reagent):

    • Dissolve the crude 3-(5-bromo-2-fluorophenyl)propanal from the previous step in acetone (15 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent (2.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).

    • Quench the reaction by adding isopropanol until the green color persists.

    • Remove the acetone under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.

    • Purify the product by column chromatography or recrystallization.

PART 2: Construction of the Phthalazinone Core

The synthesized carboxylic acid is then used to construct the phthalazinone ring system, a common core structure in many PARP inhibitors.

Protocol 2: Synthesis of 4-(2-(5-bromo-2-fluorophenyl)ethyl)phthalazin-1(2H)-one

  • Rationale: This step involves the reaction of the propanoic acid derivative with a suitable phthalic anhydride derivative followed by cyclization with hydrazine.

  • Procedure:

    • Combine 3-(5-bromo-2-fluorophenyl)propanoic acid (1.0 eq) and phthalic anhydride (1.1 eq) and heat to 180-200 °C for 2-3 hours.

    • Cool the reaction mixture and dissolve the residue in a suitable solvent like acetic acid.

    • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure phthalazinone derivative.

PART 3: Final Functionalization

The bromine atom on the phenyl ring serves as a convenient handle for late-stage functionalization, for example, through a Suzuki coupling reaction to introduce further diversity and potentially enhance the compound's activity.

Biological Evaluation of the Synthesized Compounds

The synthesized PARP inhibitors would be evaluated for their biological activity through a series of in vitro assays.

Enzymatic Assays

The inhibitory potency against PARP1 and PARP2 enzymes is determined using a biochemical assay, such as a dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA).[1] The results are typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Representative Enzymatic Inhibition Data for Structurally Similar PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Olaparib1.87--
Talazoparib0.65--
Hypothetical Compound~1-5~50-100~10-100

Data for Olaparib and Talazoparib are for reference and are sourced from published literature.[6] The data for the hypothetical compound represents a target profile for a novel inhibitor.

Cell-Based Assays

The anticancer activity of the compounds is assessed in various cancer cell lines, particularly those with and without BRCA mutations, to confirm the synthetic lethality mechanism. Cell viability is measured using assays like the MTT assay, and the results are reported as IC50 values.

Table 2: Representative Cell Viability Data (IC50) for a PARP Inhibitor

Cell LineBRCA StatusIC50 (nM)
MX-1BRCA1 mutant~1
MDA-MB-436BRCA1 mutant~5
UWB1.289BRCA1 mutant~10
MDA-MB-231BRCA wild-type>1000

Data is representative of potent PARP inhibitors and illustrates the selectivity for BRCA-deficient cell lines.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic rationale for using PARP inhibitors in specific cancer types is elegantly explained by the concept of synthetic lethality.

PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell A Single-Strand Break (SSB) B PARP-mediated Base Excision Repair (BER) A->B C DNA Repair & Cell Survival B->C D Single-Strand Break (SSB) F Inhibited BER D->F E PARP Inhibitor E->F G Replication Fork Collapse F->G H Double-Strand Break (DSB) G->H I Defective Homologous Recombination (HR) H->I J Cell Death (Apoptosis) I->J

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

In healthy cells, both the BER and HR pathways are functional, providing robust DNA repair capabilities. In BRCA-deficient cancer cells, the HR pathway for repairing DSBs is compromised. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity. When a PARP inhibitor is introduced, the BER pathway is blocked, leading to the accumulation of SSBs. During DNA replication, these SSBs are converted into more lethal DSBs. Due to the pre-existing defect in the HR pathway, these cancer cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death.[1]

Conclusion

3-(5-bromo-2-fluorophenyl)propan-1-ol represents a highly valuable and versatile starting material for the synthesis of novel anticancer agents, particularly PARP inhibitors. Its pre-installed halogenated phenyl ring and modifiable propanol chain offer a streamlined approach to constructing complex heterocyclic scaffolds. The representative synthetic protocols and biological evaluation strategies outlined in this application note provide a comprehensive framework for researchers and drug development professionals to leverage this key intermediate in the discovery of next-generation targeted cancer therapies. The principle of synthetic lethality, effectively exploited by PARP inhibitors, continues to be a promising avenue in personalized oncology, and the development of new agents from scaffolds such as the one discussed herein will be crucial for expanding the therapeutic arsenal against a range of malignancies.

References

  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC. (2024, December 19).
  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - ResearchGate. (n.d.).
  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - ResearchGate. (2025, October 15).
  • Talazoparib Synthetic Routes - MedKoo Biosciences. (n.d.).
  • CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - Semantic Scholar. (2016, June 13).
  • Design, Synthesis and Biological Evaluation of Novel PARP inhibitors Against Acquired Drug-resistance | Request PDF - ResearchGate. (2025, December 27).
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib - ResearchGate. (2023, October 16).
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one - Atlantis Press. (n.d.).

Sources

Application

Application Note: Advanced Protocols for the Sonogashira Coupling of Aryl Bromides

Executive Summary The Sonogashira cross-coupling reaction is a premier methodology for constructing C(sp²)–C(sp) bonds, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling reaction is a premier methodology for constructing C(sp²)–C(sp) bonds, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials[1]. While aryl iodides readily undergo oxidative addition at room temperature, aryl bromides present a significantly higher activation barrier due to their stronger carbon-halogen bonds[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic empirical steps. This document provides a deep dive into the mechanistic causality, parameter optimization, and validated standard operating procedures (SOPs) for coupling aryl bromides with terminal alkynes. It covers both the classical palladium/copper co-catalyzed system and the modern copper-free protocols required for sensitive or expensive substrates.

Mechanistic Rationale & Substrate Causality

To troubleshoot and optimize a reaction, one must first understand the fundamental flow of electrons and intermediates. The classical Sonogashira coupling operates via a dual catalytic cycle: a Palladium(0)/Palladium(II) cycle for cross-coupling and a Copper(I) cycle for alkyne activation[3].

  • Oxidative Addition (The Rate-Limiting Step): The active Pd(0) species inserts into the C–Br bond. Because the C–Br bond dissociation energy is higher than that of C–I, electron-rich and sterically demanding ligands (e.g., P(t-Bu)₃, XPhos) or elevated temperatures are required to accelerate this step[2][4].

  • Transmetalation: The terminal alkyne is deprotonated by an amine base in the presence of Cu(I) to form a highly nucleophilic copper acetylide. This species transfers the alkynyl group to the Pd(II) center[5].

  • Isomerization & Reductive Elimination: The trans-Pd(II) complex isomerizes to a cis-geometry, bringing the aryl and alkynyl groups into spatial proximity. Reductive elimination expels the internal alkyne product and regenerates the Pd(0) catalyst[6].

Field-Proven Insight: The presence of trace oxygen in the classical Cu-catalyzed system leads to Glaser homocoupling (the oxidative dimerization of the alkyne). When working with complex, expensive alkynes, a is highly recommended. Copper-free systems rely on amine bases or secondary Pd-cycles to deprotonate and activate the alkyne directly at the palladium center, entirely bypassing the copper-induced homocoupling pathway[2][7].

Mechanism Pd0 Pd(0) Catalyst (Active Species) PdII_OA Trans-Pd(II)(Ar)Br (Oxidative Addition) Pd0->PdII_OA Aryl Bromide PdII_TM Trans-Pd(II)(Ar)(Alkynyl) (Transmetalation) PdII_OA->PdII_TM PdII_Cis Cis-Pd(II)(Ar)(Alkynyl) (Isomerization) PdII_TM->PdII_Cis Product Coupled Product (Reductive Elimination) PdII_Cis->Product Product->Pd0 Regenerates Pd(0) CuCycle Cu(I) Acetylide (Alkyne Activation) CuCycle->PdII_TM Transmetalation

Fig 1. Dual catalytic cycle of the Pd/Cu co-catalyzed Sonogashira coupling.

Optimization of Reaction Parameters

Successful coupling of aryl bromides requires precise tuning of the microenvironment. The table below synthesizes the causal effects of key reaction parameters to guide your experimental design.

ParameterOptimal Selection for Aryl BromidesMechanistic Causality & Effect
Catalyst PdCl₂(PPh₃)₂ or Pd₂(dba)₃Pd(II) precursors require in situ reduction to Pd(0). Pd₂(dba)₃ provides direct access to Pd(0) for difficult substrates[4].
Ligand P(t-Bu)₃, XPhos, or dppfBulky, strongly σ-donating ligands increase electron density at the Pd center, drastically lowering the activation energy for C–Br oxidative addition[2].
Co-Catalyst CuI (1–5 mol%)Forms a reactive copper acetylide intermediate, accelerating the transmetalation step[5]. Omit if Glaser homocoupling is observed.
Base Et₃N, Diisopropylamine (DIPA)Deprotonates the alkyne. Must be used in excess (often as a co-solvent) to drive the equilibrium of acetylide formation forward.
Solvent THF, DMF, or Neat AmineDMF is preferred for electron-rich (deactivated) aryl bromides due to its high dielectric constant, which stabilizes polar transition states.

Standard Operating Protocols (SOPs)

Workflow Prep 1. Degassing & Prep Mix 2. Catalyst Loading Prep->Mix React 3. Coupling Reaction Mix->React Monitor 4. GC-MS/TLC Monitoring React->Monitor Monitor->React Incomplete Purify 5. Workup & Purification Monitor->Purify

Fig 2. Standard experimental workflow for Sonogashira cross-coupling.

Protocol A: Classical Pd/Cu Co-Catalyzed Coupling (General Purpose)

Best for: Commercially available, inexpensive alkynes where slight homocoupling (<5%) is acceptable.

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Catalyst Loading: Charge the flask with the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

    • Causality Checkpoint: Loading solid catalysts before the solvent prevents localized concentration gradients and ensures uniform dissolution.

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).

    • Causality Checkpoint: Rigorous exclusion of O₂ prevents the Cu-catalyzed oxidative dimerization of the alkyne (Glaser coupling)[7].

  • Solvent & Base Addition: Add anhydrous, degassed THF (0.2 M) and anhydrous Triethylamine (2.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 65°C. Stir for 4–12 hours. The solution will typically turn from pale yellow to a dark brown/black suspension (precipitation of triethylammonium bromide salts).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove Pd/Cu residues and ammonium salts. Concentrate the filtrate in vacuo and purify via silica gel chromatography.

Protocol B: Copper-Free Room Temperature Coupling (Buchwald/Fu Method)

Best for: Sensitive substrates, expensive alkynes, and absolute prevention of Glaser homocoupling[2].

  • Preparation: In an Argon-filled glovebox or using standard Schlenk techniques, charge a vial with Pd(PhCN)₂Cl₂ (3 mol%) and the aryl bromide (1.0 equiv).

  • Ligand Addition: Add a stock solution of P(t-Bu)₃ (6 mol%) in anhydrous dioxane.

    • Causality Checkpoint: P(t-Bu)₃ is highly sensitive to oxidation. Using a pre-made stock solution ensures accurate dosing of this critical, highly active ligand[2].

  • Reagent Addition: Add Diisopropylamine (1.2 equiv) and the terminal alkyne (1.1 equiv).

  • Reaction: Stir at room temperature (20–25°C) for 12–24 hours.

    • Causality Checkpoint: The extreme electron density provided by P(t-Bu)₃ allows oxidative addition into the C–Br bond without thermal activation, preserving heat-sensitive functional groups[2].

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate for column chromatography.

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. Implement the following Quality Control (QC) checks to ensure system integrity:

  • System Suitability via Internal Standard: Before scaling up, run the reaction with 0.25 equivalents of 1,3,5-trimethylbenzene (mesitylene) or dodecane. Pull a 50 µL aliquot at 2 hours, dilute in EtOAc, and analyze via GC-FID. This allows you to calculate the exact mass balance and yield before isolation[5].

  • Troubleshooting Incomplete Conversion: If GC-MS shows unreacted aryl bromide, the oxidative addition is failing. Corrective Action: Switch to a more electron-rich ligand (e.g., from PPh₃ to XPhos) or increase the reaction temperature[2][4].

  • Troubleshooting High Diyne Formation: If the mass balance shows >10% diyne, oxygen has infiltrated the system. Corrective Action: Rigorously degas solvents via the freeze-pump-thaw method, or abandon the Cu-cocatalyst and switch entirely to Protocol B[7].

  • Observation of Palladium Black: A rapid formation of a black precipitate indicates catalyst decomposition before productive coupling. Corrective Action: Ensure the alkyne is added slowly (via syringe pump if necessary) or increase the ligand-to-palladium ratio to stabilize the transient Pd(0) species.

References

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature Organic Letters (ACS Publications) URL:[Link]

  • Sonogashira Coupling: Mechanisms and Recent Literature Organic Chemistry Portal URL:[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation Organic Letters (via PMC / NIH) URL:[Link]

  • Sonogashira Coupling - Catalytic Cycles and Copper-Free Alternatives Chemistry LibreTexts URL:[Link]

  • Cross-Coupling Reactions Guide: Mechanisms and Practical Considerations JMCCT URL: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(5-Bromo-2-fluorophenyl)propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the synthesis and isolation of 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 10576...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the synthesis and isolation of 3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3).

As a halogenated aromatic building block, this molecule presents specific purification challenges. The primary synthetic route involves the reduction of 3-(5-bromo-2-fluorophenyl)propanoic acid. The protocols and troubleshooting steps below are engineered to address the most common points of failure in this workflow: chemoselectivity (preventing debromination), emulsion management, and chromatographic resolution.

Physicochemical Properties & Impurity Profile

Understanding the physical nature of the target molecule and its typical impurities is the foundation of a successful purification strategy.

Property / ImpurityDescription / ValueImpact on Purification Strategy
Physical State Viscous oil / low-melting solidProne to trapping volatile solvents; requires extended high-vacuum drying.
Polarity Moderate (Aliphatic Hydroxyl)Retained on silica gel; requires a polar eluent gradient (e.g., Hexanes/EtOAc).
Impurity: Boron/Al Salts Inorganic reduction byproductsCauses severe emulsions during aqueous workup; requires chelation therapy.
Impurity: Des-bromo analog 3-(2-fluorophenyl)propan-1-olCo-elutes on silica due to identical polarity; must be prevented synthetically.
Impurity: Starting Material 3-(5-bromo-2-fluorophenyl)propanoic acidCauses broad streaking on TLC; must be removed via basic aqueous wash prior to chromatography.

Purification Workflow Visualization

G A Crude Reaction Mixture (Post-Reduction) B Quench & Aqueous Workup (Remove Boron/Al Salts) A->B C Acid-Base Extraction (Remove Unreacted Acid) B->C D Organic Phase Concentration (Rotary Evaporation) C->D E Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) D->E F Pure 3-(5-bromo-2-fluorophenyl)propan-1-ol E->F

Workflow for the isolation and purification of 3-(5-bromo-2-fluorophenyl)propan-1-ol.

Standard Operating Procedure: Isolation and Purification

To ensure a self-validating and reproducible system, execute the following step-by-step methodology.

Phase 1: Reaction Quenching & Acid-Base Extraction
  • Quench : Cool the reduction reaction mixture (typically in THF) to 0 °C using an ice bath. Carefully add methanol dropwise until hydrogen evolution ceases to quench unreacted borane.

  • Dilution : Dilute the mixture with twice the reaction volume of Ethyl Acetate (EtOAc).

  • Basic Wash (Critical Step) : Transfer to a separatory funnel. Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) three times (3 x 50 mL per 10 mmol scale). Mechanism: This deprotonates any unreacted carboxylic acid starting material, partitioning it exclusively into the aqueous layer.

  • Brine Wash & Drying : Wash the organic layer once with saturated NaCl (brine). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield the crude oil.

Phase 2: Flash Column Chromatography
  • Column Preparation : Pack a glass column with silica gel (230–400 mesh) using Hexanes as the solvent, adhering to the optimal loading capacities defined in Still's rapid chromatographic technique [2].

  • Loading : Dissolve the crude oil in a minimal volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution : Elute using a step gradient of Hexanes:Ethyl Acetate. Begin at 9:1 (v/v) to flush out non-polar impurities, then ramp to 7:3 (v/v) to elute the target alcohol.

  • Fraction Analysis : Monitor fractions via TLC (UV active at 254 nm; stains dark brown with KMnO₄). Pool fractions containing the pure product and concentrate.

Troubleshooting Guides & FAQs

Q1: My aqueous workup has formed a thick, unmanageable emulsion. How do I break it and recover my product? Causality : Emulsions in this workflow are almost exclusively caused by colloidal aluminum or boron hydroxides generated during the aqueous quench of the reducing agent. Solution : If the emulsion has already formed, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir the biphasic mixture vigorously at room temperature for 1–2 hours. The tartrate acts as a bidentate ligand, chelating the problematic aluminum/boron ions and breaking the colloidal suspension into two distinct, easily separable liquid layers.

Q2: NMR analysis of my purified product shows a mixture of the desired product and 3-(2-fluorophenyl)propan-1-ol. How do I separate them? Causality : You are observing over-reduction (debromination). Aryl bromides are highly susceptible to hydrodehalogenation under aggressive reducing conditions (e.g., refluxing LiAlH₄) or in the presence of transition metal catalysts. Because the des-bromo impurity lacks only the bromine atom, its polarity is nearly identical to your target molecule, making chromatographic separation exceptionally difficult. Solution : This is a synthetic failure rather than a purification failure; separation via standard silica gel chromatography is not viable. You must prevent it during synthesis by selecting a milder, chemoselective reducing agent. We strongly recommend using Borane-Tetrahydrofuran (BH₃-THF) complex at 0 °C to room temperature. As established by Brown and Yoon, BH₃-THF selectively reduces carboxylic acids to alcohols without cleaving sensitive aryl C–Br bonds [3].

Q3: My compound is streaking heavily on the silica gel column, leading to poor resolution and contaminated fractions. What is causing this? Causality : Streaking in this specific context is typically caused by the presence of unreacted 3-(5-bromo-2-fluorophenyl)propanoic acid. Carboxylic acids hydrogen-bond aggressively with the free silanol (-SiOH) groups on the stationary phase. This creates a continuous drag effect (tailing) that contaminates the later-eluting alcohol fractions. Solution : Do not attempt to separate the acid from the alcohol via chromatography alone. You must implement the rigorous acid-base extraction (Phase 1, Step 3) prior to loading the column. Converting the acid to its water-soluble sodium salt eliminates it from the organic matrix entirely. For general best practices on handling tricky separations, refer to standard laboratory purification manuals [1].

Q4: How do I ensure all trace solvents are removed from the final product? The NMR still shows Ethyl Acetate. Causality : The aliphatic alcohol chain and the halogenated aromatic ring create a viscous liquid matrix that easily traps volatile organics like EtOAc or DCM through dipole-dipole interactions and physical entrapment. Solution : After standard rotary evaporation, transfer the oil to a high-vacuum line (< 0.1 Torr). Add a small magnetic stir bar and stir the neat oil vigorously for 4–6 hours under vacuum. The mechanical agitation continuously exposes new surface area, overcoming the activation energy required for the trapped solvent molecules to outgas [4].

References

  • Purification of Laboratory Chemicals, 8th Edition. W.L.F. Armarego. Elsevier/Butterworth-Heinemann. 1

  • Rapid chromatographic technique for preparative separations with moderate resolution. W. Clark Still, Michael Kahn, Abhijit Mitra. The Journal of Organic Chemistry. 2

  • Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. N. M. Yoon, C. S. Pak, H. C. Brown, S. Krishnamurthy, T. P. Stocky. The Journal of Organic Chemistry. 3

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Michael B. Smith. Wiley-VCH. 4

Sources

Optimization

Technical Support Center: Optimizing Temperature for Reactions of 3-(5-bromo-2-fluorophenyl)propan-1-ol

Welcome to the technical support center for optimizing reactions involving 3-(5-bromo-2-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 3-(5-bromo-2-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in their synthetic endeavors. The principles and troubleshooting advice provided herein are grounded in established chemical theory and best practices for reaction optimization.

The Critical Role of Temperature in Synthesizing and Utilizing 3-(5-bromo-2-fluorophenyl)propan-1-ol

3-(5-bromo-2-fluorophenyl)propan-1-ol is a valuable building block in medicinal chemistry and materials science. Its successful application in multi-step syntheses is highly dependent on precise control over reaction conditions, with temperature being a paramount factor. Temperature influences reaction rates, selectivity, and the stability of reactants, intermediates, and products.[1][2][3] Optimizing temperature is not merely about heating or cooling a reaction; it is about understanding the intricate balance between desired reaction pathways and potential side reactions.[4]

This guide will provide a structured approach to troubleshooting common temperature-related issues encountered during reactions with this substrate, focusing on widely used transformations such as cross-coupling and Grignard reactions.

Troubleshooting Guide: Temperature-Related Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reaction is sluggish or not proceeding to completion. Should I just increase the temperature?

A: While increasing the temperature often accelerates a reaction, it's a decision that requires careful consideration.[1][3][5]

Causality:

  • Kinetics vs. Thermodynamics: Chemical reactions have an energy barrier known as activation energy. Increasing the temperature provides the molecules with more kinetic energy to overcome this barrier, thus increasing the reaction rate.[1][2][5] However, excessively high temperatures can lead to the formation of undesired thermodynamic byproducts, which may be more stable but are not the intended product.[2]

  • Catalyst Deactivation: In many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the palladium catalyst can be sensitive to high temperatures, leading to deactivation through aggregation or other decomposition pathways.[1][6]

  • Substrate/Product Degradation: Organofluorine compounds, while generally stable, can undergo thermal degradation at elevated temperatures.[7][8][9] The presence of a bromine atom and a hydroxyl group in 3-(5-bromo-2-fluorophenyl)propan-1-ol may also introduce thermal liabilities.

Troubleshooting Workflow:

G start Sluggish Reaction check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes optimize_other Optimize other parameters: - Catalyst/ligand loading - Concentration - Base check_catalyst->optimize_other No check_solvent Is the solvent appropriate? check_base->check_solvent Yes check_base->optimize_other No increase_temp Incrementally increase temperature (e.g., in 10-20 °C steps) check_solvent->increase_temp Yes check_solvent->optimize_other No monitor Monitor reaction progress (TLC, LC-MS, GC-MS) increase_temp->monitor side_reactions Observe for side products or degradation monitor->side_reactions success Reaction complete side_reactions->success No significant side reactions failure Re-evaluate reaction conditions side_reactions->failure Significant side reactions observed optimize_other->start

Caption: Troubleshooting workflow for a sluggish reaction.

Recommendation: Before defaulting to a significant temperature increase, first ensure that other critical parameters are optimized.[10][11] If you do decide to increase the temperature, do so incrementally (e.g., in 10-20 °C steps) and closely monitor the reaction for the appearance of new, undesired spots by Thin-Layer Chromatography (TLC) or other analytical methods.[12][13]

Q2: I am observing significant byproduct formation. Could the reaction temperature be the culprit?

A: Yes, incorrect temperature is a common cause of side reactions.

Common Temperature-Induced Side Reactions:

Side ReactionPlausible Cause at Elevated TemperaturesSuggested Temperature Adjustment
Homocoupling In Suzuki couplings, high temperatures can promote the unwanted coupling of two boronic acid molecules.[14]Lower the reaction temperature.
Protodeboronation This is the loss of the boronic acid group, which is often accelerated at higher temperatures.[15]Run the reaction at a milder temperature.
Hydrodehalogenation The replacement of the bromine atom with a hydrogen atom can be favored at higher temperatures.[14]Decrease the reaction temperature.
Wurtz-type Coupling In Grignard reagent formation, higher temperatures can promote the coupling of the Grignard reagent with the starting aryl halide.[16]Maintain a low temperature during Grignard reagent formation.
Thermal Decomposition The starting material or product may not be stable at the reaction temperature, leading to a complex mixture of byproducts.[7][9]Screen a range of lower temperatures.

Recommendation: If you suspect side reactions are occurring, try running the reaction at a lower temperature. For many cross-coupling reactions, starting at a moderate temperature (e.g., 80 °C) and gradually increasing if necessary is a prudent approach.[17][18]

Q3: How do I determine the optimal temperature for a novel reaction with 3-(5-bromo-2-fluorophenyl)propan-1-ol?

A: A systematic approach is necessary to identify the optimal temperature. The "One-Factor-at-a-Time" (OFAT) method, while traditional, can be effective.[11][19] A more advanced approach involves Design of Experiments (DoE), which allows for the simultaneous optimization of multiple parameters.[20]

Experimental Protocol: Temperature Screening using the OFAT Method

  • Setup Parallel Reactions: Prepare several identical small-scale reactions in parallel.

  • Vary Temperature: Set each reaction to a different temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C). It is crucial to use a reliable heating system to ensure consistent and accurate temperatures.[21]

  • Maintain Consistent Parameters: Keep all other variables (concentration, catalyst loading, equivalents of reagents) constant across all reactions.

  • Monitor Progress: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.[13]

  • Analyze Samples: Quench the aliquots and analyze them by an appropriate method (TLC, LC-MS, GC-MS, or NMR) to determine the consumption of starting material and the formation of the desired product and any byproducts.[22][23][24]

  • Evaluate Results: Compare the outcomes at different temperatures to identify the optimal balance between reaction rate and selectivity.

G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Evaluation rxn1 Reaction 1 (RT) analysis TLC / LC-MS / GC-MS / NMR Analysis at t=1, 4, 12, 24h rxn1->analysis rxn2 Reaction 2 (40 °C) rxn2->analysis rxn3 Reaction 3 (60 °C) rxn3->analysis rxn4 Reaction 4 (80 °C) rxn4->analysis rxn5 Reaction 5 (100 °C) rxn5->analysis evaluation Compare Yield vs. Purity to Determine Optimal Temperature analysis->evaluation

Caption: Workflow for temperature screening experiment.

Frequently Asked Questions (FAQs)

Q: Are there any specific temperature considerations for Grignard reactions with 3-(5-bromo-2-fluorophenyl)propan-1-ol?

A: Yes. The hydroxyl group (-OH) is acidic and will react with the Grignard reagent. Therefore, it must be protected before forming the Grignard reagent. During the formation of the Grignard reagent from the protected aryl bromide, it is crucial to maintain a low temperature to minimize side reactions like Wurtz coupling.[16] The subsequent reaction of the Grignard reagent with an electrophile is often exothermic, and the temperature should be controlled to prevent overheating.[25]

Q: Can microwave irradiation be used to accelerate reactions with this substrate?

A: Microwave-assisted synthesis can be a powerful tool for rapidly heating reactions, often leading to significantly reduced reaction times and improved yields.[26] However, it is essential to be cautious as the rapid heating can also promote decomposition if the substrate or products are thermally sensitive.[27] Careful screening of microwave conditions (temperature, time, power) is necessary.

Q: My reaction is exothermic. How does this impact my choice of temperature?

A: For exothermic reactions, the heat generated can lead to a rapid increase in the internal reaction temperature, a phenomenon known as a thermal runaway, which can be dangerous and lead to a loss of selectivity.[4] It is important to have efficient cooling and to control the rate of addition of reagents. Setting the external temperature lower than the desired internal temperature can help manage the exotherm.[21]

Q: Does the solvent choice influence the optimal reaction temperature?

A: Absolutely. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Solvents can also influence reaction rates and selectivity through their polarity and ability to solvate intermediates.[15][17] When screening temperatures, it is often beneficial to also screen different solvents.

References

  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Muchendu, M. M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. Journal of Chemistry and Chemical Sciences, 14(3), 40-47. Available from: [Link]

  • Wang, F., et al. (2021). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. ACS ES&T Engineering, 1(11), 1569-1578. Available from: [Link]

  • Ellis, D. A. (2001). Organofluorine Compounds in the Environment. University of Toronto. Available from: [Link]

  • Reddit. (2018). How does increasing the temperature of a chemical reaction affect it? r/askscience. Available from: [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Available from: [Link]

  • Save My Exams. (2024). Effect of Temperature On Reaction Rate. Oxford AQA International A Level (IAL) Chemistry: Revision Note. Available from: [Link]

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). 14.1: Factors that Affect Reaction Rates. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

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  • Maloney, K. M., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1374-1380. Available from: [Link]

  • Moseley, J. D., & Kappe, C. O. (2011). Development of Predictive Tools for Optimizing Organic Reactions. In Microwave-Assisted Synthesis of Heterocycles (pp. 23-42). Springer, Berlin, Heidelberg. Available from: [Link]

  • Dioxin 20XX International Symposium. THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION. Available from: [Link]

  • Quora. (2022). How does temperature affect the chemical reactions of certain substances? Available from: [Link]

  • ResearchGate. Figure S6. Temperature optimization for the Suzuki coupling reaction. Available from: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • Royal Society of Chemistry. (2020). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. In Per- and Polyfluoroalkyl Substances in Water and Wastewater (pp. 119-145). Available from: [Link]

  • ACS Publications. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis, 10(15), 8453-8463. Available from: [Link]

  • Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Available from: [Link]

  • ResearchGate. Optimization of reaction parameters for Buchwald-Hartwig amination... Available from: [Link]

  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11006-11013. Available from: [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Available from: [Link]

  • ACS Publications. (2023). A Brief Introduction to Chemical Reaction Optimization. ACS Omega, 8(47), 44342-44351. Available from: [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Available from: [Link]

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  • BYJU'S. Grignard reagent. Available from: [Link]

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Troubleshooting

characterization of byproducts in 3-(5-bromo-2-fluorophenyl)propan-1-ol synthesis

Welcome to the Technical Support Center for the synthesis and characterization of 3-(5-bromo-2-fluorophenyl)propan-1-ol . This guide is designed for research scientists and drug development professionals who require rigo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of 3-(5-bromo-2-fluorophenyl)propan-1-ol . This guide is designed for research scientists and drug development professionals who require rigorous, mechanistic troubleshooting for this specific synthetic workflow.

The most common and chemoselective route to synthesize this compound is the reduction of 3-(5-bromo-2-fluorophenyl)propanoic acid using Borane-Tetrahydrofuran (BH3·THF). While highly reliable, this pathway is susceptible to specific side reactions—such as hydrodehalogenation, incomplete borate ester hydrolysis, and Fischer esterification—if reaction conditions or workup protocols deviate from optimal parameters.

Part 1: Mechanistic Pathways & Causality

To effectively troubleshoot, we must first understand the causality behind byproduct formation. BH3·THF is highly chemoselective for carboxylic acids, reacting rapidly to form a trialkoxyborane intermediate while leaving aryl halides intact[1]. However, the strength of the boron-oxygen bond means that if the reaction quench is poorly executed, borate ester complexes will persist in the organic phase[2].

Furthermore, the aryl bromide moiety is sensitive to transition metals. Trace contamination (e.g., from palladium cross-coupling in a previous step) combined with a hydride source can trigger unintended hydrodehalogenation[3].

SynthesisPathway SM 3-(5-bromo-2-fluorophenyl) propanoic acid (Starting Material) Reagent BH3·THF / 0 °C to RT (Reduction) SM->Reagent BP3 Dimeric Ester (Condensation Byproduct) SM->BP3 + Product + Acid Product 3-(5-bromo-2-fluorophenyl) propan-1-ol (Target Product) Reagent->Product Main Pathway BP1 3-(2-fluorophenyl) propan-1-ol (Debromination Byproduct) Reagent->BP1 Trace metal/Excess heat BP2 Borate Ester Complexes (Incomplete Hydrolysis) Reagent->BP2 Mild quench Product->BP3

Figure 1: Synthesis of 3-(5-bromo-2-fluorophenyl)propan-1-ol and byproduct pathways.

Part 2: Troubleshooting Workflow & FAQs

TroubleshootingWorkflow Start Analyze Crude by LC-MS & NMR Mass1 m/z = 215/217 [M+H-H2O]+ Start->Mass1 Mass2 m/z = 137 [M+H-H2O]+ Start->Mass2 Mass3 Broad NMR peaks Mass > 400 Start->Mass3 Action1 Target Confirmed Proceed to Purification Mass1->Action1 Action2 Debromination Detected Check Reagent Purity Mass2->Action2 Action3 Borate Complex/Ester Perform Acidic Quench Mass3->Action3

Figure 2: LC-MS and NMR troubleshooting workflow for crude mixture characterization.

Q1: Why does my LC-MS show a major peak at m/z 137.1 instead of the expected product mass?

A: In positive ESI, primary aliphatic alcohols often undergo in-source fragmentation, losing water. The target molecule[4] typically presents as the [M+H−H2​O]+ ion at m/z 215.0 and 217.0 (exhibiting the characteristic 1:1 bromine isotope pattern). If you observe a major peak at m/z 137.1, this indicates the presence of the hydrodehalogenated byproduct, 3-(2-fluorophenyl)propan-1-ol. This debromination is usually catalyzed by trace transition metals (e.g., palladium residue from a prior cross-coupling step) reacting with the hydride donor[3]. Ensure your starting material is rigorously purified to remove metal scavengers.

Q2: My crude 1H NMR shows broad multiplets in the aliphatic region and my calculated yield is artificially >120%. What happened?

A: This is the classic signature of incomplete borate ester hydrolysis. During the reduction, borane coordinates with the oxygen atoms to form a trialkoxyborane complex ( B(OR)3​ )[2]. If the reaction is quenched too mildly (e.g., with water alone), these boron complexes remain in the organic phase, artificially inflating the mass and broadening NMR signals. Solution: You must perform an optimized quench using methanol to form volatile trimethyl borate ( B(OMe)3​ ), followed by acidic hydrolysis (see Protocol below).

Q3: How do I differentiate the dimeric ester byproduct from the starting material using 1H NMR?

A: The ester byproduct, 3-(5-bromo-2-fluorophenyl)propyl 3-(5-bromo-2-fluorophenyl)propanoate, forms via Fischer esterification if unreacted acid condenses with the product alcohol during an overly acidic workup. It shows a characteristic triplet near 4.10 ppm for the −CH2​−O−C(=O)− protons. In contrast, the target alcohol shows a triplet near 3.65 ppm for the −CH2​−OH protons.

Part 3: Quantitative Characterization Data

Use the following reference data to validate your crude and purified reaction mixtures.

CompoundExact MassESI+ m/z [M+H−H2​O]+ Key 1H NMR Shifts ( CDCl3​ )TLC Rf​ (7:3 Hex/EtOAc)
Target Alcohol 231.99215.0, 217.0 (1:1 ratio)3.65 (t, 2H, −CH2​OH )0.40
Starting Acid 245.97N/A (Detect in ESI-)11.0 (br s, 1H, −COOH )0.20 (streaks)
Debrominated Byproduct 154.08137.13.65 (t, 2H); lacks 7.3 ppm Ar-H0.35
Dimeric Ester 460.00461.0, 463.0, 465.04.10 (t, 2H, −CH2​−O−CO− )0.65

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. The causality behind the quench methodology is specifically designed to eliminate the boron emulsions that plague this synthesis[2].

Step 1: Anhydrous Reaction Setup

  • Charge a flame-dried, argon-purged round-bottom flask with 3-(5-bromo-2-fluorophenyl)propanoic acid (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Validation Check: Ensure the solution is completely clear. Any particulate matter may indicate metal contamination, which risks driving the hydrodehalogenation byproduct pathway.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add BH3·THF (1.0 M in THF, 1.5 eq) dropwise over 30 minutes to safely control the evolution of H2​ gas.

  • Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.2) should disappear entirely, replaced by the target alcohol ( Rf​ ~0.4).

Step 3: Optimized Quench (Borate Cleavage)

  • Cool the flask back to 0 °C. Carefully add Methanol (5 mL per mmol of substrate) dropwise. Causality: Methanol rapidly reacts with the borate ester intermediates to form trimethyl borate ( B(OMe)3​ ). This species is highly volatile and easily removed under reduced pressure, preventing emulsion formation.

  • Stir for 30 minutes, then add 1M HCl (aq) until the aqueous layer reaches pH 2 to ensure complete hydrolysis of any remaining complexes.

Step 4: Extraction and Azeotropic Removal

  • Extract the mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check (Critical): Co-evaporate the crude residue with fresh methanol (3x) on the rotary evaporator. This azeotropically removes all residual B(OMe)3​ . Failure to execute this step results in artificially high yields and broad NMR peaks.

References

  • Master Organic Chemistry. "Reduction of carboxylic acids to alcohols with borane (BH3)." Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. "6.5: Reactions of Carboxylic Acids - An Overview." LibreTexts. Available at:[Link]

  • Catalysis Science & Technology. "Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification." RSC Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Strategies to Avoid Over-bromination in Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a common synthetic challenge: controlling and prev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a common synthetic challenge: controlling and preventing over-bromination. By understanding the underlying mechanisms and employing the right strategies, you can significantly improve the yield and purity of your desired brominated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of over-bromination?

Over-bromination, the formation of di-, tri-, or poly-brominated products, typically stems from several key factors:

  • Excess Brominating Agent: Using a molar ratio of the brominating agent that is too high.

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote multiple substitutions.[1]

  • Substrate Reactivity: Highly activated aromatic rings or enolizable ketones are inherently more susceptible to multiple brominations.

  • Catalyst Choice: The type of catalyst, particularly in electrophilic aromatic substitution, can significantly influence selectivity. For instance, strong Lewis acids can sometimes lead to less selective reactions.[2]

Q2: How does the choice of brominating agent affect selectivity?

The choice of brominating agent is critical for controlling the reaction's outcome.[1]

  • Elemental Bromine (Br₂): While effective, it can be harsh and difficult to handle. It's often used with an acid catalyst to favor mono-bromination.[1]

  • N-Bromosuccinimide (NBS): A solid and safer alternative to liquid bromine, NBS is a highly selective reagent for brominating allylic and benzylic positions.[3] It can also be used for aromatic bromination, often with enhanced selectivity compared to Br₂.[4]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that can offer high selectivity and is sometimes used to prevent competing bromination of an aromatic ring.[5]

Q3: Can reaction temperature be used to control the extent of bromination?

Yes, temperature is a crucial parameter. Lowering the reaction temperature generally slows down the reaction rate, which can significantly improve selectivity by favoring the desired mono-brominated product.[6] Conversely, higher temperatures can provide the activation energy for less selective, competing pathways, leading to a mixture of products.[6] The optimal temperature depends on the substrate, solvent, and brominating agent used.[2]

Q4: What is the mechanistic difference between acid- and base-catalyzed α-bromination of ketones?

Understanding the mechanism is key to preventing over-bromination in these reactions.[1]

  • Acid-Catalyzed Bromination: This proceeds through an enol intermediate, and the rate-determining step is often the formation of this enol.[2] The introduction of the first bromine atom deactivates the carbonyl group, slowing down subsequent brominations and allowing for better control to achieve mono-bromination.[1][2]

  • Base-Catalyzed Bromination: This proceeds via an enolate intermediate. The first bromination makes the remaining α-hydrogens more acidic, accelerating subsequent brominations and often leading to poly-bromination.[2] For methyl ketones, this can lead to the haloform reaction.[1]

Troubleshooting Guide: Common Over-bromination Scenarios

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: Formation of Significant Poly-brominated Products in Aromatic Substitution
  • Symptom: Your reaction yields a mixture of di-, tri-, or even more highly brominated aromatic compounds, with a low yield of the desired mono-brominated product.

  • Potential Causes:

    • The aromatic ring is highly activated by electron-donating groups.

    • The molar ratio of the brominating agent to the substrate is too high.

    • The reaction temperature is too high, or the reaction time is too long.[7]

    • A non-selective catalyst system is being used.

  • Recommended Solutions:

    • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. For mono-bromination, a 1:1 molar ratio of substrate to brominating agent is a good starting point.[1]

    • Reaction Condition Optimization:

      • Conduct the reaction at a lower temperature (e.g., 0-25°C) to enhance selectivity.[8]

      • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to quench the reaction upon completion of the desired transformation.[9]

    • Choice of Brominating Agent:

      • Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. NBS can be particularly effective for regioselective bromination when combined with silica gel.[4]

    • Catalyst Selection:

      • For para-selective bromination, zeolites can be effective catalysts.[4]

    • Protecting Groups: If the aromatic ring contains multiple activating groups, consider using a protecting group to temporarily deactivate one or more sites, directing the bromination to the desired position.[10][11]

Issue 2: Uncontrolled Poly-bromination at Benzylic Positions
  • Symptom: The reaction of an alkylbenzene with a brominating agent like NBS results in a mixture of mono- and di-brominated products at the benzylic carbon.[5]

  • Potential Causes:

    • The Wohl-Ziegler reaction (benzylic bromination with NBS) can be difficult to control, often leading to a mixture of products.[5]

    • The concentration of bromine radicals is too high.

  • Recommended Solutions:

    • Careful Control of Reagents: Use a slight excess of the substrate relative to the brominating agent (e.g., 0.95 equivalents of NBS) to favor mono-bromination.[12]

    • Slow Addition: Add the brominating agent slowly to the reaction mixture, potentially using a syringe pump, to maintain a low concentration of radicals and better control the reaction.[12]

    • Alternative Reagents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst like ZrCl₄, which can prevent competing aromatic ring bromination.[5]

    • In-situ Quenching of Byproducts: In some cases, a "de-bromination" workup can be employed. After the initial reaction, the crude mixture containing both mono- and di-brominated products can be treated with a reducing agent like diethyl phosphite to selectively convert the di-bromide back to the desired mono-bromide.[5]

Issue 3: Over-bromination during α-Bromination of Ketones
  • Symptom: The reaction produces significant amounts of di- or poly-brominated ketones.

  • Potential Causes:

    • Use of basic conditions, which accelerates subsequent brominations.[1]

    • Excess of the brominating agent.[2]

    • Reaction temperature is too high.[2]

  • Recommended Solutions:

    • Employ Acidic Conditions: Use acid-catalyzed bromination (e.g., using acetic acid as a solvent or catalyst) as it is generally slower and more selective for mono-halogenation.[1]

    • Stoichiometric Control: Use a stoichiometric amount or only a slight excess of the brominating agent.[2]

    • Temperature Control: Conduct the reaction at a low temperature (e.g., 0-5°C) and add the brominating agent dropwise to manage any exotherm.[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Bromination Reactions by TLC
  • During the course of your reaction, periodically withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate.

  • Also spot your starting material and, if available, a standard of the desired product on the same plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under a UV lamp or by using a suitable staining agent.

  • The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction. Quench the reaction when TLC analysis shows complete consumption of the starting material.

Protocol 2: Work-up Procedure to Remove Excess Bromine

This procedure is essential for stopping the reaction and removing any unreacted bromine, which could otherwise lead to further bromination during product isolation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a quenching agent such as a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) with vigorous stirring.[13]

  • Continue adding the quenching solution until the characteristic red-brown color of bromine disappears.[13]

  • Transfer the mixture to a separatory funnel and perform a standard aqueous workup, typically by extracting the product into an organic solvent.[13]

  • Wash the organic layer with water and then with brine.[13]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[13]

Data Presentation

Table 1: Selectivity of Common Brominating Agents
Brominating AgentTypical ApplicationSelectivityHandling Considerations
Elemental Bromine (Br₂) Electrophilic aromatic substitution, α-bromination of ketonesCan be less selective, prone to over-brominationHighly corrosive and volatile liquid, requires careful handling
N-Bromosuccinimide (NBS) Allylic and benzylic bromination, selective aromatic brominationGenerally high selectivity for mono-brominationSolid, easier and safer to handle than liquid bromine[3]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Benzylic brominationCan offer high selectivity and prevent side reactionsSolid, relatively stable

Visualization of Key Concepts

Decision-Making Workflow for Controlling Bromination

G cluster_0 Problem Identification cluster_1 Primary Control Strategies cluster_2 Advanced Control Strategies cluster_3 Desired Outcome OverBromination Over-bromination Observed (Mixture of Products) Stoichiometry Adjust Stoichiometry (e.g., 1:1 or slight excess of substrate) OverBromination->Stoichiometry Initial Step Temperature Lower Reaction Temperature (e.g., 0-25°C) OverBromination->Temperature ReactionTime Monitor Reaction Progress (TLC, GC, HPLC) & Quench OverBromination->ReactionTime Reagent Change Brominating Agent (e.g., NBS, DBDMH) Stoichiometry->Reagent If still problematic Temperature->Reagent ReactionTime->Reagent Catalyst Optimize Catalyst (e.g., Zeolites for regioselectivity) Reagent->Catalyst ProtectingGroup Use Protecting Groups (For highly activated substrates) Reagent->ProtectingGroup MonoBrominated Selective Mono-bromination (High Yield & Purity) Reagent->MonoBrominated Catalyst->MonoBrominated ProtectingGroup->MonoBrominated

Caption: A workflow diagram illustrating the decision-making process for troubleshooting and preventing over-bromination.

Mechanism: Acid- vs. Base-Catalyzed α-Bromination

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Ketone_A Ketone Enol Enol Intermediate (Rate-determining step) Ketone_A->Enol H+ MonoBromo_A Mono-brominated Ketone (Deactivated) Enol->MonoBromo_A Br2 Slow Slower second bromination MonoBromo_A->Slow Ketone_B Ketone Enolate Enolate Intermediate Ketone_B->Enolate Base MonoBromo_B Mono-brominated Ketone (More acidic α-H) Enolate->MonoBromo_B Br2 Fast Faster second bromination (Poly-bromination) MonoBromo_B->Fast

Caption: Comparison of acid- and base-catalyzed α-bromination mechanisms, highlighting the factors that lead to mono- vs. poly-bromination.

References

  • BenchChem. (n.d.). How to avoid over-bromination in 2,8-nonanedione synthesis.
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC - NIH. (n.d.). Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Bromine Removal from Reaction Mixtures.
  • "Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH3Br at Moderate Temperatures - ACS Publications. (n.d.). Retrieved from [Link]

  • Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A - PubMed. (2009, December 1). Retrieved from [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity | ACS Omega. (2023, December 28). Retrieved from [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Analysis of 2-Bromopentane Reaction Products: GC-MS, HPLC, and NMR Spectroscopy.
  • Chemia. (2022, March 7). Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. Retrieved from [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). A. - Coumarin dibromide. Retrieved from [Link]

  • Advances in Treatment of Brominated Hydrocarbons by Heterogeneous Catalytic Ozonation and Bromate Minimization - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Impact of Reaction Temperature on the Stereoselectivity of Bromination.
  • BenchChem. (n.d.). Effect of temperature on the selectivity of α-bromination of acetophenones.
  • Pearson. (n.d.). Show how you would use a protecting group to convert 4-bromobutan.... Retrieved from [Link].

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.
  • ResearchGate. (n.d.). A Sustainable Process for Catalytic Oxidative Bromination with Molecular Oxygen | Request PDF. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Bromonitromethane Quantification.
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  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US4521633A - Bromination process.
  • Royal Society of Chemistry. (2022, May 20). CHAPTER 5: Bromination Reactions. Retrieved from [Link]

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  • Modern Approaches to Green Bromination for a Sustainable Future. (n.d.). Retrieved from [Link]

  • Reddit. (2026, March 7). Issues with bromination using N-Bromosuccinimide : r/Chempros. Retrieved from [Link]

  • A Sustainable Process for Catalytic Oxidative Bromination with Molecular Oxygen. (2013, June 14). Retrieved from [Link]

  • Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Retrieved from [Link]

  • MDPI. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, April 14). Getting rid of Bromine. Retrieved from [Link]

  • PubMed. (2026, January 6). Protecting Group Strategies in Natural Product Biosynthesis. Retrieved from [Link]

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  • ACS Publications. (2020, May 7). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions | The Journal of Organic Chemistry. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Experimental vs. Predicted 1H NMR for 3-(5-bromo-2-fluorophenyl)propan-1-ol

In the landscape of drug discovery and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating chemical structures. The ability to accurately predict an N...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating chemical structures. The ability to accurately predict an NMR spectrum and compare it with experimental data not only validates a synthesized compound but also provides profound insights into its electronic and conformational properties. This guide offers an in-depth comparison of the experimental and predicted 1H NMR spectra of 3-(5-bromo-2-fluorophenyl)propan-1-ol , a substituted aromatic propanol with potential applications in medicinal chemistry.

Through a detailed analysis, we will explore the nuances of chemical shifts, coupling constants, and the influence of substituents on the proton environment. This comparison will serve as a practical resource for researchers, scientists, and drug development professionals, demonstrating the synergy between theoretical predictions and empirical data in modern chemical analysis.

The Subject Molecule: 3-(5-bromo-2-fluorophenyl)propan-1-ol

The structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol, presented below, features a disubstituted aromatic ring and a flexible propanol side chain. The presence of a bromine and a fluorine atom on the phenyl ring introduces distinct electronic effects that significantly influence the chemical shifts of the aromatic and aliphatic protons.

Structure:

Figure 1: Chemical structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol.

Predicted 1H NMR Spectrum

To establish a theoretical baseline, a predicted 1H NMR spectrum was generated using a combination of computational methods, including additive models and machine learning algorithms.[1][2] These prediction tools calculate the expected chemical shifts and coupling constants based on the molecular structure and a vast database of known compounds.[3][4][5]

The predicted spectrum for 3-(5-bromo-2-fluorophenyl)propan-1-ol in CDCl3 is summarized in the table below.

Experimental 1H NMR Spectrum: A Practical Approach

Obtaining a high-quality experimental 1H NMR spectrum is paramount for accurate structural verification. The following section outlines a robust protocol for sample preparation and data acquisition.

Experimental Protocol: 1H NMR Sample Preparation and Acquisition

A well-defined protocol ensures reproducibility and high-quality data.[6][7]

I. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of 3-(5-bromo-2-fluorophenyl)propan-1-ol.[6][8]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common first choice for many organic molecules.[7] Use approximately 0.6-0.7 mL of the solvent.[9]

  • Dissolution: Dissolve the sample completely in the deuterated solvent within a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[8][10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[6]

  • Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube.[9]

II. NMR Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR, 16 to 64 scans are typically sufficient.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim Insert into Spectrometer acquire Acquire FID lock_shim->acquire process Process Data acquire->process final_spectrum final_spectrum process->final_spectrum Final Spectrum

Sources

Comparative

biological activity of 3-(5-bromo-2-fluorophenyl)propan-1-ol derivatives

A Comparative Guide to the Potential Biological Activity of 3-(5-Bromo-2-fluorophenyl)propan-1-ol Derivatives Editorial Foreword In the landscape of drug discovery and development, the exploration of novel chemical entit...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Potential Biological Activity of 3-(5-Bromo-2-fluorophenyl)propan-1-ol Derivatives

Editorial Foreword

In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. The compound 3-(5-bromo-2-fluorophenyl)propan-1-ol and its derivatives represent a class of molecules with potential for diverse biological activities, owing to the presence of key pharmacophoric features: a phenylpropanol scaffold, a bromine substituent, and a fluorine atom. While direct experimental data on this specific family of compounds is not extensively available in the public domain, a comprehensive analysis of structurally related compounds can provide valuable insights into their potential therapeutic applications.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comparative analysis of the biological activities of structurally analogous compounds, offering a predictive framework for the potential activities of 3-(5-bromo-2-fluorophenyl)propan-1-ol derivatives. By examining the established biological effects of phenylpropanols, bromophenyl, and fluorophenyl-containing molecules, we can infer potential mechanisms of action and guide future research directions.

Deconstructing the Core Moiety: A Triad of Bio-functional Groups

The structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol combines three key structural features that are known to influence biological activity: the phenylpropanol backbone, the bromine atom, and the fluorine atom. Understanding the individual contributions of these components is crucial for predicting the potential bio-activities of its derivatives.

  • Phenylpropanol Scaffold: The phenylpropanol core is a common motif in many biologically active compounds, including sympathomimetic agents like phenylpropanolamine.[1] This scaffold can interact with various biological targets, and its derivatives have been explored for a range of activities, including as anti-inflammatory and analgesic agents.[1][2][3]

  • Bromine Substitution: The introduction of a bromine atom into a phenyl ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability.[4] Brominated compounds have been investigated for a wide array of biological activities, including anticancer and antimicrobial effects.[4][5]

  • Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] Fluorinated analogs of various compounds have shown a broad spectrum of biological activities.[7][8][9]

The combination of these three moieties in 3-(5-bromo-2-fluorophenyl)propan-1-ol suggests that its derivatives could exhibit a complex and potentially synergistic biological profile.

Comparative Analysis of Structurally Related Compounds

To predict the potential biological activities of 3-(5-bromo-2-fluorophenyl)propan-1-ol derivatives, we will examine the reported activities of compounds containing one or more of its key structural features.

Phenylpropanol Derivatives: A Foundation for Diverse Activities

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] While 3-(5-bromo-2-fluorophenyl)propan-1-ol is a propanol and not a propionic acid, the shared phenylpropane skeleton is significant. Modifications of the propanol side chain could lead to derivatives with anti-inflammatory or other activities. For instance, propafenone, a more complex phenylpropanol derivative, acts as a class Ic antiarrhythmic drug.[10]

Bromophenyl Compounds: Potential for Anticancer and Antimicrobial Action

The presence of a bromophenyl group is a common feature in many biologically active compounds. For example, brominated pyrimidine analogs have been synthesized and evaluated as potent anticancer and antimicrobial agents.[5][11][12] Furthermore, brominated propiophenone derivatives have shown promise as anticancer agents, with their activity linked to the induction of reactive oxygen species and apoptosis.[4] This suggests that derivatives of 3-(5-bromo-2-fluorophenyl)propan-1-ol could be investigated for similar cytotoxic effects against cancer cells.

Fluorophenyl Moieties: Enhancing Potency and Modulating Activity

The substitution of a fluorine atom on the phenyl ring is a key strategy in modern drug design.[6] For instance, fluoroaryl-substituted derivatives of FL118, a camptothecin analogue, have demonstrated significantly enhanced antitumor efficacy.[7] Similarly, N-acetylated fluorophenylalanine derivatives have been shown to exhibit moderate inhibition of cholinesterases.[8] The 2-fluoro substitution in the target molecule could therefore play a critical role in enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Postulated Biological Activities and Mechanistic Pathways

Based on the analysis of structurally related compounds, we can hypothesize several potential biological activities for 3-(5-bromo-2-fluorophenyl)propan-1-ol derivatives.

Potential as Anticancer Agents

The combination of the bromophenyl and fluorophenyl groups suggests a strong potential for anticancer activity. The mechanism could be similar to that of other halogenated phenyl compounds, involving the induction of apoptosis and inhibition of cancer cell proliferation.[4][7]

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway Derivative Derivative Cancer_Cell Cancer Cell Derivative->Cancer_Cell ROS_Production Increased ROS Production Cancer_Cell->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (various concentrations) Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for determining in vitro cytotoxicity.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Principle: The broth microdilution method involves preparing two-fold dilutions of the compounds in a liquid growth medium in a 96-well microtiter plate. The wells are then inoculated with a standardized microbial suspension, and the plates are incubated. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: Determine the MIC by visual inspection for the absence of turbidity.

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported biological activities of compounds that are structurally related to 3-(5-bromo-2-fluorophenyl)propan-1-ol. This data provides a benchmark for the potential potency of its derivatives.

Compound ClassDerivative ExampleBiological ActivityCell Line/OrganismIC50 / MICReference
Fluoroaryl-substituted FL118 analoguesCompound 7nAnticancerA549 (Lung Cancer)9 nM[7]
Fluoroaryl-substituted FL118 analoguesCompound 7lAnticancerVarious12-26 nM[7]
Bromo-pyrimidine derivativesCompound 5cAnticancerK562 (Leukemia)Potent[11]
Bromo-pyrimidine derivativesCompound 6gAnticancerK562 (Leukemia)Potent[11]
N-acetylated fluorophenylalanine estersPhenyl 2-acetamido-3-(4-fluorophenyl)propanoateBChE Inhibition-8.25-289.0 µM[8]
Brominated propiophenone derivativesNot specifiedAnticancerMCF-7, A549, etc.Varies[4]

Conclusion and Future Directions

While direct experimental evidence for the is currently limited, a comparative analysis of structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the phenylpropanol scaffold, combined with bromine and fluorine substitutions, suggests a high probability of discovering novel compounds with potent anticancer, antimicrobial, or other biological activities.

Future research should focus on the synthesis of a library of derivatives with modifications to the propanol side chain and exploration of different substitution patterns on the phenyl ring. The screening of these compounds using the described in vitro assays will be the first step in unlocking their therapeutic potential. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds. [13]

References

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024, December 4).
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
  • Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed. (2017, April 15).
  • Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A - PubMed. (2016, February 12).
  • Structure Activity Relationships - Drug Design Org. (2005, May 15).
  • Further Structure−Activity Relationship Studies on - Amanote Research. (2011, April 28).
  • 3-Bromo-2-(bromomethyl)propan-1-ol mechanism of action - Benchchem.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. (2016, August 25).
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. (2021, April 15).
  • Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide - Benchchem.
  • A Comparative Guide to 3-Bromo-2-(bromomethyl)propan-1-ol and its Alternatives as Pharmaceutical Precursors - Benchchem.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. (2021, June 1).
  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2 - MDPI. (2025, November 30).
  • Structure-Activity Relationship and Pharmacokinetic Studies of 3-O-Substitutedflavonols as Anti-Prostate Cancer Agents - PMC.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).
  • Brompheniramine and phenylpropanolamine Uses, Side Effects & Warnings - Drugs.com.
  • What is Phenylpropanol used for? - Patsnap Synapse. (2024, June 15).
  • Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. (2003, March 15).

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Validation

A Comparative Guide to the Definitive Structural Confirmation of 3-(5-bromo-2-fluorophenyl)propan-1-ol

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development.[1] The precise arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development.[1] The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties, making structural confirmation a critical step in ensuring the efficacy, safety, and novelty of a potential therapeutic agent. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 3-(5-bromo-2-fluorophenyl)propan-1-ol, with a primary focus on the gold-standard method of single-crystal X-ray crystallography.

While a public crystal structure for 3-(5-bromo-2-fluorophenyl)propan-1-ol is not available in the Cambridge Structural Database (CSD) as of the writing of this guide, we will use this molecule as a case study to objectively compare the data each technique would yield.[2][3] This approach allows for a thorough examination of the strengths and limitations of each method in the context of a real-world pharmaceutical intermediate.

The Central Role of X-ray Crystallography: An Unambiguous View

Single-crystal X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of molecules.[4][5][6] It provides precise information on bond lengths, bond angles, and the overall conformation of a molecule in the solid state.[7]

Principle of X-ray Crystallography

The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal.[7] When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. The ordered nature of the crystal lattice causes the scattered waves to interfere with each other, producing a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, revealing the precise location of each atom.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and expertise.

dot graph TD { A[Synthesis and Purification of 3-(5-bromo-2-fluorophenyl)propan-1-ol] --> B{Single Crystal Growth}; B --> C[Crystal Mounting and Data Collection]; C --> D[Data Processing and Structure Solution]; D --> E[Structure Refinement]; E --> F[Validation and Final Structure];

} caption: "Workflow for Single-Crystal X-ray Crystallography."

Detailed Protocol for X-ray Crystallography
  • Crystal Growth: High-quality single crystals of 3-(5-bromo-2-fluorophenyl)propan-1-ol are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and solvent systems would be screened to find the optimal conditions.

  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[8] A preliminary screening is performed to assess the quality of the crystal.

  • Data Collection: A full dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.[8]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.[8]

Complementary Spectroscopic Techniques: Building a Complete Picture

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for initial characterization, for analyzing non-crystalline samples, and for providing complementary information.[8][9] The synergistic use of these techniques provides a robust and comprehensive characterization of a molecule.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[10] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Technique Expected Chemical Shifts (δ, ppm) Multiplicity Integration Assignment
¹H NMR ~ 3.7triplet2H-CH₂-OH
~ 2.8triplet2HAr-CH₂-
~ 1.9multiplet2H-CH₂-CH₂-CH₂-
~ 7.0-7.5multiplet3HAromatic-H
~ 4.5broad singlet1H-OH (exchangeable)
¹³C NMR ~ 155-160 (d, ¹JCF)doubletC-F
~ 115-135multiple signalsAromatic-C
~ 110-120singletC-Br
~ 60singlet-CH₂-OH
~ 30-35singlet-CH₂-CH₂-CH₂-
~ 25-30singletAr-CH₂-

Note: Predicted values are based on standard chemical shift ranges and the electronic effects of the substituents.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(5-bromo-2-fluorophenyl)propan-1-ol in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[11][12] The fragmentation pattern can also offer clues about the molecular structure.

Technique Ion Expected m/z Notes
High-Resolution MS (HRMS) [M+H]⁺233.9977 / 235.9957The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, confirming the presence of one bromine atom.[13]
GC-MS (EI) M⁺234 / 236Molecular ion with the characteristic bromine isotope pattern.
[M-H₂O]⁺216 / 218Loss of a water molecule.
[M-C₃H₆O]⁺175 / 177Cleavage of the propanol side chain.
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion (for HRMS) or after separation by gas chromatography (for GC-MS).

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI for HRMS, or Electron Impact - EI for GC-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14] Each functional group absorbs infrared radiation at a characteristic frequency.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (alcohol)3200-3600Broad, Strong
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-3000Medium
C=C (aromatic)1450-1600Medium
C-F (aryl)1200-1300Strong
C-O (alcohol)1000-1200Strong
C-Br500-600Strong
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Place the sample in the beam of an IR spectrometer and record the spectrum.

  • Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

Comparative Analysis: Choosing the Right Tool for the Job

The following table provides a direct comparison of the information provided by each technique.

Technique Information Provided Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[9]High-quality single crystal.Definitive structural proof.[8]Crystal growth can be challenging; provides information only on the solid state.[15]
NMR Spectroscopy Carbon-hydrogen framework, connectivity, chemical environment of nuclei, and stereochemistry in solution.[5][16]Soluble sample (5-10 mg).Non-destructive; provides information about the molecule in solution.[16]Does not provide direct 3D structure; complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight, elemental formula (HRMS), and structural fragments.[11][17]Small amount of sample (µg to ng).High sensitivity; provides molecular formula.Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish.[18]
IR Spectroscopy Presence of functional groups.[8]Small amount of sample.Fast and simple; provides a "fingerprint" of the molecule.Provides limited information on the overall structure; interpretation can be ambiguous.

The Power of Synergy: A Multi-faceted Approach

The most robust structural confirmation comes from the synergistic use of multiple analytical techniques.[8]

dot graph LR { subgraph "Initial Characterization" A[NMR Spectroscopy] B[Mass Spectrometry] C[IR Spectroscopy] end

} caption: "Synergistic workflow for structural confirmation."

In the case of 3-(5-bromo-2-fluorophenyl)propan-1-ol, NMR, MS, and IR spectroscopy would provide strong evidence for the proposed structure. However, only single-crystal X-ray crystallography could definitively confirm the precise three-dimensional arrangement of the atoms, including the conformation of the propanol side chain relative to the aromatic ring. This level of detail is crucial for understanding its potential interactions with biological targets and for guiding further drug development efforts.

Conclusion

The structural confirmation of a novel chemical entity like 3-(5-bromo-2-fluorophenyl)propan-1-ol is a multi-step process that relies on the strategic application of various analytical techniques. While spectroscopic methods such as NMR, mass spectrometry, and IR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive and unambiguous three-dimensional structure. For drug development professionals, embracing this synergistic approach is paramount to ensuring the quality, efficacy, and safety of new therapeutic agents.

References

  • Portland Press. (2021, February 4). Beyond X-rays: an overview of emerging structural biology methods. Retrieved from [Link]

  • MDPI. (2018, October 30). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • LinkedIn. (2023, May 30). Unraveling the Mysteries of the Molecular World: Structural Biology Techniques. Retrieved from [Link]

  • Sygnature Discovery. A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. Retrieved from [Link]

  • GaBI Journal. (2022, April 25). Structural characterization methods for biosimilars: fit-for-purpose, qualified or validated. Retrieved from [Link]

  • IntechOpen. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011, May 15). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Retrieved from [Link]

  • PMC. Large-Scale Structural Characterization of Drug and Drug-Like Compounds by High-Throughput Ion Mobility-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

  • DS InPharmatics. (2020, June 12). General Information and Characterization of the Drug Substance Modules. Retrieved from [Link]

  • BiŌkeanós. The Cambridge Structural Database. Retrieved from [Link]

  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Michigan State University Chemistry. NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, December 11). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]

  • MilliporeSigma. 1-(3-bromo-2-fluorophenyl)propan-1-ol. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270. Retrieved from [Link]

  • PubChem. (2026, March 7). 3-(5-Bromo-2-furanyl)-2-propyn-1-ol. Retrieved from [Link]

  • BindingDB. BDBM50223570 3-bromo-5-(2-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine::CHEMBL400239. Retrieved from [Link]

  • PubChem. 3-Bromo-2-methylpropan-1-ol. Retrieved from [Link]

  • ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • Springer. Structure Determination by X-ray Crystallography. Retrieved from [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • LearnedGuys.com. nmr spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, May 5). 10.2: X-Ray Crystallography. Retrieved from [Link]

  • Scribd. IR Spectrum Matching for Compounds. Retrieved from [Link]

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  • SpectraBase. 3-Bromo-2-fluoro-2-methylpentane. Retrieved from [Link]

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Comparative

A Comparative Analysis of the In Vitro Cytotoxicity of Fluorinated vs. Non-Fluorinated Propanol Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and industrial applications, the choice of solvents and chemical intermediates is paramount, not only for process efficie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and industrial applications, the choice of solvents and chemical intermediates is paramount, not only for process efficiency but also for biological safety. Propanol and its analogs are widely utilized, and the strategic incorporation of fluorine into their molecular structure can dramatically alter their physicochemical properties. This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of a common non-fluorinated propanol, isopropanol (2-propanol), and its heavily fluorinated counterpart, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This objective comparison, supported by experimental data, aims to equip researchers and drug development professionals with a clearer understanding of the toxicological profiles of these compounds at the cellular level.

Introduction: The Rationale for Fluorination and the Importance of Cytotoxicity Assessment

Fluorination is a common strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, bioavailability, and solvent characteristics.[1] However, the introduction of fluorine atoms can also significantly impact a molecule's toxicity.[2] Understanding the cytotoxic profiles of fluorinated compounds compared to their non-fluorinated parent molecules is therefore a critical aspect of preclinical safety assessment and material selection.

This guide focuses on the comparison between isopropanol, a widely used solvent and disinfectant, and HFIP, a specialty solvent known for its unique ability to dissolve a wide range of polymers and its use as a precursor in the synthesis of pharmaceuticals like the anesthetic sevoflurane.[3][4] While both are three-carbon alcohols, the presence of six fluorine atoms in HFIP drastically alters its electronic properties, acidity, and hydrogen-bonding capabilities, which in turn can influence its interactions with biological systems.[5]

Comparative Cytotoxicity: An Evidence-Based Overview

Cytotoxicity of Non-Fluorinated Propanol Analogs

Studies have established the cytotoxic potential of isopropanol in various cell lines. A study assessing the cytotoxicity of different disinfectants on human respiratory epithelial cells provides valuable quantitative data.

  • On BEAS-2B cells (human bronchial epithelium): Isopropanol exhibited an IC50 value of 2.1% after a 24-hour exposure, as determined by the Neutral Red Uptake (NRU) assay.[6]

  • On A549 cells (human lung adenocarcinoma): The same study reported an IC50 value of 3.3% for isopropanol on A549 cells under the same conditions.[6]

Another study focusing on the effects of exposure period on cytotoxicity determined the effective concentration that caused 50% inhibition of cell growth (EC50) for isopropanol on L929 fibroblast cells. The EC50 values were calculated for 24-hour and 72-hour exposures using three different assays.[6]

Cytotoxicity of Fluorinated Propanol Analogs

Research on the in vitro cytotoxicity of HFIP provides insights into its toxic potential at the cellular level. A study investigating the anti-prion activity of HFIP assessed its cytotoxicity on mouse neuroblastoma cells.

  • On ScN2a and N2a cells: HFIP demonstrated a significant increase in cytotoxicity at concentrations of 15 mM and 20 mM after a 24-hour treatment.[4] While a precise IC50 value was not reported, these findings indicate a concentration-dependent toxic effect in this neuronal cell model.

Data Summary

The following table summarizes the available quantitative data on the in vitro cytotoxicity of isopropanol and the toxic concentration range for HFIP.

CompoundCell LineAssayExposure TimeCytotoxicity (IC50/Toxic Concentration)Reference
Isopropanol BEAS-2B (Human Bronchial Epithelium)NRU24 hours2.1%[6]
A549 (Human Lung Adenocarcinoma)NRU24 hours3.3%[6]
L929 (Mouse Fibroblast)TP, NR, MTT24 & 72 hoursEC50 values determined[6]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) ScN2a/N2a (Mouse Neuroblastoma)Crystal Violet24 hoursSignificant cytotoxicity at 15-20 mM[4]

Discussion and Mechanistic Insights

The available data, while not from a single comparative study, suggests that both isopropanol and HFIP exhibit dose-dependent cytotoxicity in vitro. A direct, quantitative comparison of potency is challenging due to the different units and cell lines used in the cited studies. However, we can infer some general trends and consider the potential mechanisms underlying their cytotoxicity.

The cytotoxicity of simple alcohols like isopropanol is often attributed to their ability to disrupt cell membranes, denature proteins, and induce oxidative stress. In contrast, the high electronegativity of the fluorine atoms in HFIP can lead to different modes of interaction with cellular components. HFIP is a stronger acid than isopropanol, which could influence its interaction with cellular macromolecules and its potential to disrupt cellular pH homeostasis.[5]

The observed cytotoxicity of HFIP in a neuroblastoma cell line at millimolar concentrations suggests potential neurotoxic effects at the cellular level. This is an important consideration for applications where exposure to neuronal cells is possible.

Experimental Protocols

To ensure the reproducibility and understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Objective: To determine the concentration of a substance that causes a 50% reduction in the number of viable cells (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., BEAS-2B, A549) in a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test compound (e.g., isopropanol) in cell culture medium. Remove the growth medium from the cells and replace it with the medium containing the test compound. Incubate for a specified period (e.g., 24 hours).

  • Neutral Red Staining: After the exposure period, remove the treatment medium and add a medium containing a known concentration of neutral red. Incubate for a few hours to allow for dye uptake.

  • Dye Extraction: Wash the cells to remove excess dye and then add a destaining solution to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.

  • Data Analysis: Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value from the dose-response curve.

Experimental Workflow for NRU Assay

NRU_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound for 24h cell_seeding->treatment compound_prep Prepare serial dilutions of test compound compound_prep->treatment nr_staining Incubate with Neutral Red treatment->nr_staining dye_extraction Wash and extract dye nr_staining->dye_extraction absorbance Measure absorbance dye_extraction->absorbance ic50 Calculate IC50 absorbance->ic50

Caption: Workflow for determining cytotoxicity using the Neutral Red Uptake (NRU) assay.

Crystal Violet Staining for Cell Viability

This method is used to assess cell viability by staining the DNA of adherent cells.

Objective: To determine the relative viability of cells after exposure to a test compound.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., ScN2a, N2a) in a multi-well plate and treat with various concentrations of the test compound (e.g., HFIP) for a defined period.

  • Fixation: After treatment, remove the medium and fix the cells with a suitable fixative (e.g., methanol).

  • Staining: Add a solution of crystal violet to the fixed cells and incubate to allow for staining of the nuclei.

  • Washing: Wash the plates thoroughly with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., acetic acid) to each well to dissolve the stain.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength.

  • Data Analysis: Compare the absorbance of treated cells to that of untreated controls to determine the percentage of cell viability.

Experimental Workflow for Crystal Violet Assay

Crystal_Violet_Workflow start Plate and treat cells fixation Fix cells with methanol start->fixation staining Stain with Crystal Violet fixation->staining washing Wash to remove excess stain staining->washing solubilization Solubilize stain washing->solubilization quantification Measure absorbance solubilization->quantification analysis Determine cell viability quantification->analysis

Caption: A simplified workflow for the Crystal Violet cell viability assay.

Conclusion

The strategic fluorination of propanol analogs significantly alters their chemical properties, and consequently, their biological activity. While a direct, side-by-side comparative study is lacking, the available evidence indicates that both isopropanol and its hexafluorinated analog, HFIP, exhibit in vitro cytotoxicity. Isopropanol's cytotoxicity has been quantified on several cell lines, with IC50 values in the low percentage range. HFIP shows significant toxicity to neuronal cells in the millimolar concentration range.

For researchers and drug development professionals, these findings underscore the importance of careful toxicological evaluation of both fluorinated and non-fluorinated compounds. The choice of a propanol analog in any application should be guided not only by its desired physicochemical properties but also by a thorough understanding of its potential cytotoxic effects on relevant biological systems. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the cytotoxic potency of these and other fluorinated and non-fluorinated analogs.

References

  • IC 50 values [%] of tested substances/mixture on A549 and BEAS-2B cells. Data are presented as the mean ± SD. ResearchGate. Available at: [Link]

  • Cytotoxicity testing results of cell viability in L929 cell lines using... ResearchGate. Available at: [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. Metoree. Available at: [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]

  • In vitro toxicoproteomic analysis of A549 human lung epithelial cells exposed to urban air particulate matter and its water-soluble and insoluble fractions - PMC. NCBI. Available at: [Link]

  • The in vitro cytotoxicity of compounds 3–11 on A549 human pulmonary... ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Evaluation of Four Vital Pulp Therapy Materials on L929 Fibroblasts. Hindawi. Available at: [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available at: [Link]

  • Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems. PubMed. Available at: [Link]

  • Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PMC. NCBI. Available at: [Link]

  • Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes. Taylor & Francis Online. Available at: [Link]

  • In vitro toxicity assay using human bronchial epithelial cell, Beas-2B, for the screening of toxicological risk of dioxin-like compounds sampled from small sized Korean waste incineration plants. PubMed. Available at: [Link]

  • In vitro analysis of anticancer activity in A549 cells. a Cytotoxicity... ResearchGate. Available at: [Link]

  • Assessing the potential toxicity of chemicals using human respiratory cell-based in vitro systems. ThePSCI.eu. Available at: [Link]

  • Cytotoxicity on BEAS-2B cells and HHSteCs after 24 h exposure to... ResearchGate. Available at: [Link]

  • Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol. PubMed. Available at: [Link]

  • Comparative in vitro toxicity of compositionally distinct thermal spray particulates in human bronchial cells. CDC Stacks. Available at: [Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC. NCBI. Available at: [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]

  • Inflammatory Cytokines and Cell Death in BEAS-2B Lung Cells Treated with Soil Dust, Lipopolysaccharide, and Surface-Modified Particles - PMC. NCBI. Available at: [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Phcogj.com. Available at: [Link]

  • Assessment of cytotoxicity in BEAS-2B mono- and BEAS-2B/dTHP-1... ResearchGate. Available at: [Link]

  • Figure 7. In vitro cytotoxicity analysis of L929 cells (a); synergistic... ResearchGate. Available at: [Link]

  • Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol. Request PDF. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Comparative in vitro Cytotoxicity and Antioxidant Activity of Biologically Derived Nanohydroxyapatite and Commercial Nanohydroxyapatite. ARCC Journals. Available at: [Link]

Sources

Validation

A Comparative Guide to the Antifungal Activity of Fluconazole Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Need for Fluconazole Analogs Fluconazole, a first-generation triazole, has long been a cornerstone in the treatment of fungal infections....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Fluconazole Analogs

Fluconazole, a first-generation triazole, has long been a cornerstone in the treatment of fungal infections. Its mechanism of action involves the inhibition of lanosterol 14-α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, the inhibition of fungal growth.[2][3]

Despite its success, the extensive use of fluconazole has led to the emergence of resistant fungal strains, posing a significant challenge in clinical settings.[1][4][5] This has necessitated the development of new fluconazole analogs with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[5][6][7]

This guide will explore a selection of these analogs, comparing their antifungal efficacy to that of the parent compound, fluconazole.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Fluconazole and its analogs share a common mechanism of action, targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][8][9] This enzyme is responsible for the conversion of lanosterol to 14-demethyl lanosterol, a critical step in the biosynthesis of ergosterol.[1] By binding to the heme iron of the enzyme, azoles inhibit this demethylation process.[10] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to a fungistatic effect.[2][3] The ideal azole antifungal exhibits high affinity for fungal CYP51 while having minimal interaction with mammalian cytochrome P450 enzymes, ensuring a favorable safety profile.[8]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Inhibition Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... CYP51_inhibition Inhibition of CYP51 Ergosterol Ergosterol ...->Ergosterol Fluconazole_Analogs Fluconazole & Analogs Fluconazole_Analogs->CYP51_inhibition Ergosterol_depletion Ergosterol Depletion & Accumulation of Toxic Sterols CYP51_inhibition->Ergosterol_depletion Fungal_cell_membrane_disruption Fungal Cell Membrane Disruption Ergosterol_depletion->Fungal_cell_membrane_disruption Fungistatic_effect Fungistatic Effect Fungal_cell_membrane_disruption->Fungistatic_effect cluster_0 Fluconazole Core Structure cluster_1 Modification Sites cluster_2 Resulting Improvements Fluconazole Triazole_Rings Triazole Rings Fluconazole->Triazole_Rings Phenyl_Ring Phenyl Ring Fluconazole->Phenyl_Ring Propanol_Backbone Propan-2-ol Backbone Fluconazole->Propanol_Backbone Increased_Potency Increased Potency Triazole_Rings->Increased_Potency Broader_Spectrum Broader Spectrum Phenyl_Ring->Broader_Spectrum Overcoming_Resistance Overcoming Resistance Propanol_Backbone->Overcoming_Resistance

Caption: Generalized structure-activity relationship of fluconazole analogs.

Comparative Antifungal Activity

The in vitro antifungal activity of fluconazole and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. [9]The following table summarizes the MIC80 values (the concentration at which 80% of isolates are inhibited) of fluconazole and some of its analogs against various fungal pathogens, as reported in the literature. Lower MIC values indicate greater antifungal potency.

Compound/AnalogCandida albicans (μg/mL)Candida krusei (μg/mL)Cryptococcus neoformans (μg/mL)Aspergillus fumigatus (μg/mL)Reference(s)
Fluconazole 0.25 - 1616>30>64[6][9][11]
Analog 8b (Urea derivative) 0.50.5N/AN/A[6]
Analog 8c (Urea derivative) 0.5N/AN/AN/A[6]
Analog 9g (1,3,4-oxadiazole) ≤ 0.125≤ 0.125≤ 0.125≤ 0.125[12]
Analog 9k (1,3,4-oxadiazole) ≤ 0.125≤ 0.125≤ 0.125≤ 0.125[12]
Analog 6c (Phenylethynyl pyrazole) 0.0625N/A0.06254.0[11]
Analog S-F24 Comparable or better than fluconazoleComparable or better than fluconazoleComparable or better than fluconazoleComparable or better than fluconazole[7][13]
3-Mercapto-1,2,4-triazole analogs <0.01 - 0.5N/AN/AN/A[9]

N/A: Data not available in the cited sources.

The data clearly indicates that several analogs exhibit significantly enhanced antifungal activity compared to fluconazole. For instance, analogs 9g and 9k , which incorporate a 1,3,4-oxadiazole moiety, demonstrate potent, broad-spectrum activity. [12]Similarly, the phenylethynyl pyrazole derivative 6c shows excellent in vitro activity against Candida albicans and Cryptococcus neoformans. [11]Notably, some analogs, such as the 3-mercapto-1,2,4-triazole derivatives, have been reported to be 4-256 times more potent than fluconazole against Candida species. [9]

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

The determination of in vitro antifungal activity is crucial for the evaluation of new antifungal agents. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the reference method for determining the MIC of antifungal agents. [14][15][16]

Broth Microdilution Method (Adapted from CLSI M27 and EUCAST Guidelines)

This protocol provides a generalized overview of the broth microdilution method for testing the susceptibility of yeasts to antifungal agents.

1. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. [9] * Prepare a suspension of the fungal colonies in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • Further dilute the suspension in the test medium (RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of the antifungal agent in the test medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antifungal dilutions with the prepared fungal inoculum.
  • Include a growth control well (fungal inoculum without the antifungal agent) and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours. [14] 4. Determination of MIC:
  • After incubation, visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This concentration is the MIC. For some fungicidal drugs, the MIC is defined as the concentration with no visible growth (MIC-0). [17][18]

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inoculum_Prep" [label="1. Prepare Fungal Inoculum"]; "Dilution_Prep" [label="2. Prepare Antifungal Dilutions"]; "Inoculation" [label="3. Inoculate Microtiter Plate"]; "Incubation" [label="4. Incubate at 35°C for 24-48h"]; "MIC_Determination" [label="5. Determine Minimum\nInhibitory Concentration (MIC)"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Inoculum_Prep"; "Inoculum_Prep" -> "Dilution_Prep"; "Dilution_Prep" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "MIC_Determination"; "MIC_Determination" -> "End"; }

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Conclusion

The development of fluconazole analogs represents a critical strategy in the ongoing battle against fungal infections and the rise of antifungal resistance. The studies highlighted in this guide demonstrate that targeted modifications to the fluconazole scaffold can lead to the discovery of novel compounds with significantly improved antifungal potency and a broader spectrum of activity. The continued exploration of structure-activity relationships, coupled with standardized in vitro and in vivo testing, will be instrumental in advancing the next generation of azole antifungals.

References

  • New Antifungal Agents with Azole Moieties. (2022). MDPI. [Link]

  • Novel Fluconazole Derivatives with Promising Antifungal Activity. (2018). UKnowledge. [Link]

  • In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. PMC. [Link]

  • Mechanisms of action in antifungal drugs. (2025). Research Starters. [Link]

  • Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents. (2015). PubMed. [Link]

  • In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans. (2005). PubMed. [Link]

  • Candidiasis Medication. (2024). Medscape. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. PMC. [Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. (2023). ResearchGate. [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. (2024). NCBI Bookshelf. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). MDPI. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. [Link]

  • Bioisosterism based Design, Synthesis and Antifungal Evaluation of Novel Fluconazole Analogues. (2023). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. PMC. [Link]

  • Design and Synthesis of new fluconazole analogues. (2015). ResearchGate. [Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. (2023). ACS Publications. [Link]

  • EUCAST Antifungal MIC Method for Moulds. (2020). Scribd. [Link]

  • Antifungal Susceptibility Testing (AFST). EUCAST. [Link]

  • Design and Synthesis of New Fluconazole Analogues. (2015). PubMed. [Link]

  • Fungi (AFST). (2026). EUCAST. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC. [Link]

  • Novel fluconazole derivatives with promising antifungal activity. (2017). PMC. [Link]

  • Novel fluconazole derivatives with promising antifungal activity. (2017). ResearchGate. [Link]

  • M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI. [Link]

  • Structure-activity relationship of fluconazole. ResearchGate. [Link]

  • Comparative evaluation of MIC values of Trichosporon spp. by MTT assay and CLSI M27-A3 broth microdilution reference methods. (2024). Journal of Laboratory Physicians. [Link]

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. ANSI Webstore. [Link]

  • Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • In silico and in vitro evaluation of designed fluconazole analogues as lanosterol 14α-demethylase inhibitors. (2023). Taylor & Francis Online. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

  • Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. (2026). ResearchGate. [Link]

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Comparative

Assessing the Metabolic Stability of Fluorinated Phenyl Derivatives: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent optimization hurdles I encounter is rapid first-pass metabolism. When a lead scaffold features an unsubstituted phenyl ring, it is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent optimization hurdles I encounter is rapid first-pass metabolism. When a lead scaffold features an unsubstituted phenyl ring, it is notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation, particularly para-hydroxylation. To circumvent this, the strategic incorporation of fluorine—either as a single atom (e.g., fluoro) or a polyfluorinated group (e.g., trifluoromethyl)—has become a cornerstone of medicinal chemistry[1].

This guide objectively compares the metabolic stability of non-fluorinated versus fluorinated phenyl derivatives, explains the physical organic causality behind these modifications, and outlines a self-validating experimental protocol for quantifying intrinsic clearance ( CLint​ ).

Mechanistic Causality: Why Fluorine?

Before evaluating the experimental data, it is critical to understand the causality behind fluorine's success. It is a common misconception that the metabolic stability imparted by fluorine is solely due to the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) compared to the C–H bond (approx. 99 kcal/mol). While bond strength plays a role in resisting hydrogen atom transfer (HAT), the true mechanistic driver is often physicochemical[2].

  • Electronic Deactivation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) depletes electron density from the phenyl ring[1], raising the activation energy required for the electrophilic active-site iron-oxo species of CYP450 to initiate oxidation[2].

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but comparable to oxygen (1.52 Å)[3]. It effectively shields the carbon center without introducing severe steric clashes that might disrupt target binding[4].

  • Enzyme Affinity Modulation: Fluorination alters the local pKa and lipophilicity (logD), which directly influences the binding affinity ( Ka​ ) of the molecule to the lipophilic pockets of metabolizing enzymes[2].

Fluorine_Mechanism Unsub Unsubstituted Phenyl (High Electron Density) CYP CYP450 Oxidation (para-hydroxylation) Unsub->CYP Clearance Rapid Clearance (Low t½) CYP->Clearance Fluoro Fluorinated Phenyl (Inductive Electron Withdrawal) Block Oxidation Blocked (C-F Bond Strength & Sterics) Fluoro->Block Stability Metabolic Stability (High t½) Block->Stability

Figure 1: Logical relationship of fluorine substitution on CYP450-mediated clearance.

Comparative Performance Data

To objectively compare these strategies, we evaluate the intrinsic clearance ( CLint​ ) of three model derivatives (Phenyl, 4-Fluorophenyl, and 4-Trifluoromethylphenyl) using pooled Human Liver Microsomes (HLM). CLint​ is the fundamental parameter dictating the liver's ability to clear a drug in the absence of blood flow limitations.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Derivative ScaffoldSubstitutionIn vitro t1/2​ (min) CLint​ ( μ L/min/mg protein)Mechanistic Observation
Compound A Phenyl (Unsubstituted)12.5110.4Rapid para-hydroxylation by CYP3A4/2D6.
Compound B 4-Fluorophenyl45.230.6Steric and electronic blocking of the para position.
Compound C 4-Trifluoromethylphenyl>120<5.0Extreme electron withdrawal; ring deactivated to oxidation.

Analysis: Moving from an unsubstituted phenyl to a 4-fluorophenyl group yields a nearly 4-fold decrease in intrinsic clearance. The trifluoromethyl group provides near-total metabolic stability in this assay, though this often comes at the cost of significantly increased lipophilicity (logP), which must be balanced against potential off-target toxicity and reduced aqueous solubility.

Experimental Methodology: HLM Metabolic Stability Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates both positive controls (to verify enzyme activity) and negative controls (to rule out chemical degradation).

Reagents & Materials
  • Pooled Human Liver Microsomes (20 mg/mL)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System

  • Test compounds and Reference Standards (e.g., Verapamil for high clearance, Warfarin for low clearance).

Step-by-Step Protocol
  • Preparation of Working Solutions: Dilute the test fluorinated derivatives and reference standards to 100 µM in 50% Acetonitrile/water. Further dilute to 2 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Master Mix: Prepare a master mix containing HLM suspended in phosphate buffer. The final protein concentration in the assay will be 0.5 mg/mL.

  • Pre-Incubation: Aliquot 50 µL of the 2 µM compound solution into a 96-well plate. Add 40 µL of the HLM Master Mix. Incubate the plate at 37°C for 5 minutes.

  • Initiation (The Catalytic Trigger): Initiate the metabolic reaction by adding 10 µL of a pre-warmed 10 mM NADPH solution to each well (Final assay volume = 100 µL, Final compound conc. = 1 µM).

    • Self-Validation Step: For the negative control, add 10 µL of buffer instead of NADPH. Any depletion in this "-NADPH" well indicates chemical instability or non-CYP mediated degradation, ensuring the calculated CLint​ is strictly CYP-dependent.

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), remove a 10 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 10 µL aliquot into 100 µL of ice-cold quench solution (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining percentage of the parent compound.

HLM_Workflow Start Compound Preparation (1 µM final conc.) HLM Addition of HLM (0.5 mg/mL protein) Start->HLM Split Self-Validation Split HLM->Split NADPH + NADPH (Test) Initiates CYP Activity Split->NADPH NoNADPH - NADPH (Control) Checks Chemical Stability Split->NoNADPH Incubation Incubate at 37°C (Timepoints: 0, 5, 15, 30, 60 min) NADPH->Incubation NoNADPH->Incubation Quench Quench with Cold Acetonitrile (+ Internal Standard) Incubation->Quench Analysis LC-MS/MS Analysis (Quantify parent depletion) Quench->Analysis Calc Calculate t½ and CL_int Analysis->Calc

Figure 2: Self-validating workflow for evaluating intrinsic clearance in human liver microsomes.

Conclusion

Fluorination is not a magic bullet, but when applied with a deep understanding of physical organic chemistry and CYP450 mechanics, it is one of the most reliable tools for optimizing metabolic stability. By employing rigorous, self-validating HLM assays, drug development professionals can confidently quantify the intrinsic clearance benefits of fluorinated phenyl derivatives against their non-fluorinated counterparts.

References[1] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications

Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link][3] Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link][4] Title: Fluorine in medicinal chemistry Source: ChemBioChem / PubMed URL: [Link][2] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv / Journal of Medicinal Chemistry URL: [Link]

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Validation

validating the structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol reaction products

An In-Depth Technical Guide to Validating the Structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol Reaction Products Introduction In the landscape of medicinal chemistry and drug development, 3-(5-bromo-2-fluorophenyl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol Reaction Products

Introduction

In the landscape of medicinal chemistry and drug development, 3-(5-bromo-2-fluorophenyl)propan-1-ol serves as a highly versatile scaffold. Its distinct functional handles—a primary alcohol, a fluorinated aromatic ring, and a reactive bromine atom—allow for a multitude of chemical transformations. These modifications are pivotal in synthesizing novel molecular entities with potential therapeutic value. However, the successful synthesis of new chemical entities is predicated on the unambiguous structural validation of the resulting products. The identity, purity, and isomeric integrity of a compound are foundational to its pharmacological and toxicological profile.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the structures of reaction products derived from 3-(5-bromo-2-fluorophenyl)propan-1-ol. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, comparing and contrasting analytical techniques to build a self-validating system of characterization. The core principle is that a multi-technique approach, integrating spectroscopic and chromatographic data, is not merely best practice but an absolute requirement for scientific integrity.

Baseline Characterization: The Starting Material

Before modifying our parent molecule, we must establish a complete analytical baseline for 3-(5-bromo-2-fluorophenyl)propan-1-ol. This reference data is crucial for accurately identifying changes post-reaction.

G cluster_0 3-(5-bromo-2-fluorophenyl)propan-1-ol a Br-C1=C(C=C(F)C=C1)CCC-O-H

Caption: Structure of 3-(5-bromo-2-fluorophenyl)propan-1-ol.

Table 1: Reference Spectroscopic and Chromatographic Data for 3-(5-bromo-2-fluorophenyl)propan-1-ol

Technique Expected Data/Observation Rationale & Interpretation
¹H NMR Aromatic protons (~7.0-7.5 ppm, complex multiplets), Propyl chain protons (~1.8, 2.7, 3.7 ppm), Alcohol proton (variable shift, broad singlet).Provides a complete map of proton environments. The chemical shifts and coupling patterns are unique to this specific arrangement of atoms.
¹³C NMR Aromatic carbons (~115-160 ppm, with C-F and C-Br splitting), Propyl chain carbons (~30, 32, 62 ppm).Confirms the carbon skeleton and the presence of key functional groups.
¹⁹F NMR A single resonance, its chemical shift influenced by the ortho-bromo and alkyl substituents.[1][2][3][4]A highly sensitive probe for changes in the electronic environment of the aromatic ring.[5]
FTIR Broad O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1050 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-F and C-Br stretches in the fingerprint region.[6][7]Confirms the presence of the critical hydroxyl functional group.[8]
Mass Spec. Molecular ion (M⁺) peak with a characteristic M+2 peak of nearly equal intensity.The bromine isotope pattern (⁷⁹Br and ⁸¹Br) is a definitive indicator of a monobrominated compound.[9][10][11]
HPLC A single major peak at a specific retention time under defined conditions (e.g., C18 column, water/acetonitrile mobile phase).Establishes the purity and retention behavior of the starting material for comparison with products.[12][13]

Part 1: Validation of Reactions at the Primary Alcohol

The primary alcohol is a frequent site of modification, most commonly through oxidation. This process can yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions used.[14][15] Distinguishing between the starting material, the intermediate aldehyde, and the final carboxylic acid is a critical validation task.

G A 3-(5-bromo-2-fluorophenyl) propan-1-ol B 3-(5-bromo-2-fluorophenyl) propanal A->B Mild Oxidation (e.g., PCC, DMP) C 3-(5-bromo-2-fluorophenyl) propanoic acid B->C Strong Oxidation (e.g., KMnO4, Jones)

Caption: Oxidation pathway of the primary alcohol.

Comparative Analytical Strategy

The most powerful techniques for monitoring this transformation are FTIR and NMR spectroscopy.

  • Expertise & Experience: While mass spectrometry will confirm the expected change in molecular weight (M for alcohol, M-2 for aldehyde, M+14 for acid), it cannot, on its own, definitively distinguish the product from all potential isomers or byproducts. FTIR provides immediate, unambiguous evidence of the change in functional groups. The disappearance of the broad O-H alcohol stretch and the appearance of the intense carbonyl (C=O) stretch is a clear indicator of reaction success.[6][16]

  • Trustworthiness: NMR spectroscopy provides the highest level of structural confirmation. For the aldehyde, the emergence of a unique proton signal between 9-10 ppm is irrefutable evidence. For the carboxylic acid, a very broad singlet appearing downfield (>10 ppm) is equally diagnostic. This data, combined with the corresponding changes in the adjacent methylene group's signal, creates a self-validating dataset.

Table 2: Key Diagnostic Data for Validating Oxidation Products

Compound Type FTIR (cm⁻¹) ¹H NMR (ppm) ¹³C NMR (ppm) Mass Spec (Change from Alcohol)
Primary Alcohol ~3350 (Broad O-H)~3.7 (-CH₂OH)~62 (-CH₂OH)N/A
Aldehyde ~1725 (Strong C=O)~9.8 (-CHO)~200 (-CHO)-2 Da
Carboxylic Acid ~1710 (Strong C=O), ~2500-3300 (Broad O-H)>10 (-COOH)~175 (-COOH)+14 Da
Experimental Protocol: Monitoring Alcohol Oxidation via FTIR

This protocol describes a rapid method to confirm the conversion of the alcohol functional group.

  • Sample Preparation:

    • Acquire a background spectrum on the clean ATR crystal of the FTIR spectrometer.

    • Dissolve a small amount (1-2 mg) of the starting alcohol in a volatile solvent (e.g., dichloromethane). Place a drop onto the ATR crystal and allow the solvent to evaporate. Acquire the reference spectrum.

    • After the reaction is complete and the product is isolated, prepare a sample of the crude or purified product in the same manner.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis & Validation:

    • Primary Check: Compare the product spectrum to the starting material spectrum. Look for the disappearance or significant reduction of the broad O-H band around 3350 cm⁻¹.

    • Confirmation: Identify the appearance of a new, strong, sharp peak in the 1700-1740 cm⁻¹ region. This is the carbonyl (C=O) stretch.

    • Differentiation: If a carboxylic acid was the target, confirm the presence of both the C=O stretch and a very broad O-H absorption overlapping the C-H stretches from 2500-3300 cm⁻¹. The absence of this broad acid O-H suggests the aldehyde is the major product.

Part 2: Validation of Reactions at the C-Br Bond

The carbon-bromine bond is a gateway to C-C bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[17][18] This reaction replaces the bromine atom with a new carbon-based substituent (e.g., an aryl or vinyl group), fundamentally altering the molecular structure.

G A 3-(5-bromo-2-fluorophenyl) propan-1-ol C Pd Catalyst + Base A->C B Aryl Boronic Acid (Ar-B(OH)₂) B->C D 3-(5-Aryl-2-fluorophenyl) propan-1-ol C->D Suzuki Coupling

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Comparative Analytical Strategy

For this class of reaction, mass spectrometry is the most powerful initial validation tool, followed by NMR for detailed structural proof.

  • Expertise & Experience: The most definitive evidence of a successful Suzuki coupling is the change in the mass spectrum. The reaction replaces a bromine atom (mass ~79/81 Da) with a new group. This results in a predictable mass shift and, critically, the complete disappearance of the characteristic 1:1 isotopic pattern for bromine .[9][10][11] This single piece of data provides extremely high confidence that the desired bond has been formed.

  • Trustworthiness: While MS confirms the correct mass and elemental composition, ¹H NMR spectroscopy validates the new connectivity. The aromatic region of the spectrum will change significantly, showing new signals corresponding to the added aryl group and altered splitting patterns for the original protons. 2D NMR techniques like COSY and HSQC can be used to map all H-H and C-H correlations, providing an unassailable structural proof.

Table 3: Key Diagnostic Data for Validating Suzuki Coupling Products

Technique Starting Material Expected Product (e.g., Phenyl-coupled) Rationale for Change
Mass Spec. M⁺ and M+2 peaks (1:1 ratio)Single M⁺ peak at (M - Br + Ph)Loss of bromine atom and its isotopic signature; addition of the new group's mass.
¹H NMR 3 aromatic protons8 aromatic protons (3 original + 5 new)Introduction of new, distinct proton environments from the coupled ring.
¹⁹F NMR Single peak at chemical shift δSingle peak at chemical shift δ' (δ ≈ δ')The electronic environment around the fluorine changes, causing a potential shift.[1][3]
HPLC/GC Retention time T₁Retention time T₂ (T₂ > T₁)The product is larger and typically more nonpolar, leading to a longer retention time on a reverse-phase column.[12][19]
Experimental Protocol: Validating Suzuki Coupling via GC-MS

This protocol is suitable for analyzing the volatile and thermally stable products of a Suzuki coupling reaction.

  • Sample Preparation:

    • Prepare a stock solution of the starting material (1 mg/mL) in a suitable solvent (e.g., ethyl acetate).

    • After the reaction workup, prepare a similar solution (1 mg/mL) of the crude or purified product.

  • GC Method:

    • Column: Standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: 1 µL, split injection.

    • Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min. (This must be optimized).

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization: Electron Ionization (EI).

    • Scan Range: 50-550 m/z.

  • Data Analysis & Validation:

    • Chromatogram Analysis: Compare the chromatograms. The product peak should have a longer retention time than the starting material peak. Assess the purity by integrating the peak areas.

    • Mass Spectrum Analysis: Extract the mass spectrum for the main product peak.

    • Primary Check: Determine the molecular ion (M⁺). It should match the calculated mass for the coupled product.

    • Confirmation: Critically, examine the region of the molecular ion. Confirm the absence of a significant M+2 peak, which validates the loss of the bromine atom.

G A Inject Sample (Crude Reaction Mixture) B GC Separation (Based on Volatility) A->B C Elution & Ionization (EI) B->C D Mass Analysis (m/z) C->D E Identify Product Peak (Retention Time) D->E F Extract Mass Spectrum E->F G Validate Molecular Ion (M⁺) & Absence of Br Isotope Pattern F->G

Caption: Experimental workflow for GC-MS validation.

Part 3: Chromatographic Purity Assessment

Regardless of the reaction performed, assessing the final purity of the product is a non-negotiable step, especially in a drug development context. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary methods for this task.[19]

  • Causality Behind Method Selection: The choice between HPLC and GC depends on the physicochemical properties of the analyte.[12][13]

    • GC is ideal for compounds that are volatile and thermally stable. It often provides higher resolution and faster analysis times. Many derivatives of our parent molecule will be suitable for GC.

    • HPLC is the workhorse for non-volatile or thermally labile compounds. Since it operates at or near ambient temperature, there is less risk of on-column degradation. It is the more versatile technique in pharmaceutical analysis.[20][21]

Table 4: Comparison of HPLC and GC for Purity Analysis of 3-(5-bromo-2-fluorophenyl)propan-1-ol Derivatives

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility/boiling point.
Analyte Requirement Must be soluble in the mobile phase.Must be volatile and thermally stable.
Advantages Wide applicability, good for non-volatile/heat-sensitive compounds, versatile detectors (UV, MS, ELSD).[12]High separation efficiency, fast analysis, sensitive detectors (FID, MS).
Disadvantages Can use large volumes of expensive solvents, lower resolution than capillary GC.Limited to thermally stable compounds, derivatization may be needed for polar groups.
Best For... Carboxylic acid products, larger Suzuki-coupled products, routine QC.Starting alcohol, aldehyde product, smaller Suzuki-coupled products, residual solvent analysis.

Conclusion

  • Mass Spectrometry confirms the molecular weight and elemental composition.

  • NMR Spectroscopy elucidates the precise atomic connectivity and stereochemistry.

  • FTIR Spectroscopy provides definitive proof of functional group transformations.

  • Chromatography establishes the purity and separates the product from byproducts and starting materials.

By thoughtfully selecting from these techniques and understanding the causality behind what each reveals, researchers can ensure the scientific integrity of their work, providing the solid foundation necessary for the subsequent stages of drug discovery and development.

References

  • Hites, R. A. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(13), 2829-2833. [Link]

  • U.S. Department of Energy. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. R Discovery. [Link]

  • Cui, Y., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(30), 7945-7954. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Scientific Instrument Co., Ltd.[Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.[Link]

  • Jaeger, M. (2014). An Overview of Fluorine NMR. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2018). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. PMC. [Link]

  • Pihlava, M., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

  • BYJU'S. (2019). Oxidation of Alcohols to Aldehydes and Ketones. BYJU'S. [Link]

  • Zwiener, C., & Frimmel, F. H. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 15(8), 639-644. [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds | PDF. Scribd. [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. Chemguide. [Link]

  • Chemistry LibreTexts. (2019). 12.6: Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

  • Zeng, X., et al. (2002). [FTIR analysis of the alcohol solution treated by high voltage electric field]. Guang Pu Xue Yu Guang Pu Fen Xi, 22(1), 29-32. [Link]

  • Huang, X., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(14), 9835-9844. [Link]

  • International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(5-bromo-2-fluorophenyl)propan-1-ol. As a halogenated aromatic alcohol, this compound requires meticulous handling and d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(5-bromo-2-fluorophenyl)propan-1-ol. As a halogenated aromatic alcohol, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.

Hazard Assessment and Regulatory Context

Understanding the hazard profile of 3-(5-bromo-2-fluorophenyl)propan-1-ol is fundamental to appreciating the necessity of a stringent disposal protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure as a halogenated organic compound informs its classification and handling.

  • Halogenated Compound: The presence of bromine and fluorine atoms classifies this compound as a halogenated hydrocarbon.[1][2] Halogenated organic wastes are treated as a distinct and hazardous waste stream due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[3][4]

  • Toxicity: Many organic substances, particularly those containing halogens, can be toxic upon inhalation, ingestion, or skin contact.[1] Safety data sheets for analogous brominated compounds indicate potential for skin, eye, and respiratory irritation, with some being harmful or toxic if swallowed.[5][6][7][8]

  • Regulatory Framework: The disposal of such chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste from its point of generation to its final disposal—a framework known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories are considered hazardous waste generators and must comply with these federal and any additional state regulations.[10][11]

Parameter Guideline for 3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL Rationale & Sources
Waste Classification Hazardous Waste; Halogenated Organic LiquidThe presence of bromine and fluorine necessitates segregation into a dedicated halogenated waste stream.[1][2][4]
Primary Hazards Potential for Toxicity, Skin/Eye Irritation, Environmental HazardBased on data for structurally similar halogenated aromatic compounds.[6][8]
EPA Regulations 40 CFR Parts 260-273These regulations define hazardous waste and outline requirements for generators.[12]
Disposal Route Licensed Hazardous Waste FacilityDisposal must be conducted by a licensed and approved waste management company.[11]
Incompatible Wastes Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent violent reactions, waste must be segregated from incompatibles.[13][14]

Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal workflow is critical. The following steps provide a clear path from waste generation to collection, ensuring safety and compliance at every stage.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.

  • Gloves: Nitrile gloves are required. Always inspect gloves for tears or holes before use.

  • Eye Protection: Safety goggles or glasses with side shields are mandatory.[2][8]

  • Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.[2]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[2]

Step 2: Segregate Waste at the Point of Generation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.[4]

  • Action: Immediately upon generation, dispense liquid waste containing 3-(5-bromo-2-fluorophenyl)propan-1-ol into a designated "Halogenated Organic Waste" container.[1][2][3]

  • Causality: Halogenated solvents require specific disposal methods, often involving high-temperature incineration. Mixing them with non-halogenated waste contaminates the entire volume, forcing the more expensive and complex disposal route for all of it.[4] Furthermore, mixing incompatible waste types, such as acids with certain organics, can generate toxic gases or cause violent reactions.[13]

Step 3: Use a Proper Waste Container

The integrity and suitability of the waste container are paramount for safe storage.

  • Action: Use a chemically compatible container, preferably the original manufacturer's bottle or a dedicated polyethylene or glass bottle.[15][16] The container must have a secure, screw-top cap to prevent leaks and evaporation.[3][17]

  • Causality: The container must not react with or degrade from contact with the chemical waste.[17] A tightly sealed cap is crucial to prevent the release of volatile organic vapors into the laboratory environment, which is a primary route of exposure.[3][15]

Step 4: Label the Waste Container Correctly and Completely

Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[4][13] The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name(s) of all components, written out (no formulas or abbreviations). List "3-(5-bromo-2-fluorophenyl)propan-1-ol" and any other chemicals in the mixture with their approximate percentages.[13]

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Flammable," "Irritant").[13]

  • Causality: Accurate labeling prevents accidental mixing of incompatible wastes and provides critical information for emergency responders and disposal technicians. Federal and local regulations mandate these specific details for tracking and compliance.

Step 5: Store Waste in a Designated Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation until it is ready for pickup.

  • Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[13][16] This area should be under the control of the laboratory personnel generating the waste. The SAA must include secondary containment (such as a chemical-resistant tray or bucket) to contain spills.[17]

  • Causality: The SAA concept is an EPA regulation designed to ensure safe, temporary storage of hazardous waste.[13][16] Secondary containment is a critical safety measure to prevent a spill from spreading and reaching a drain or causing wider contamination.[17]

Step 6: Arrange for Timely Disposal

Do not let waste accumulate indefinitely.

  • Action: Once the waste container is nearly full (e.g., 75-80%), or if it has been in the SAA for an extended period (approaching institutional limits, often one year), request a pickup from your institution's Environmental Health and Safety (EH&S) department or designated waste contractor.[13][17]

  • Causality: Regulatory requirements place limits on how much waste can be stored in an SAA and for how long.[13][16] Prompt removal minimizes the risk of spills, leaks, or other incidents in the laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(5-bromo-2-fluorophenyl)propan-1-ol.

G Disposal Workflow for 3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL start Waste Generated ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Identify as Halogenated Waste ppe->segregate container Step 3: Select Correct Container (Compatible, Screw-Top Cap) segregate->container label Step 4: Affix Hazardous Waste Label (Full Name, Hazards, % Composition) container->label store Step 5: Store in SAA (Sealed, Secondary Containment) label->store request Step 6: Request EH&S Pickup (When container is nearing full) store->request end Disposal Complete request->end

Caption: Decision workflow for safe chemical waste disposal.

Decontamination and Spill Procedures

  • Empty Containers: An empty container that held 3-(5-bromo-2-fluorophenyl)propan-1-ol must still be treated with care. Many institutions recommend triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[18] After rinsing, deface or remove all labels before placing the container in the appropriate recycling or trash bin as per institutional policy.[17][18]

  • Spill Management: In the event of a small spill, alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[4] Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4][14] For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[17]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Steps in Complying with Regul
  • EPA Hazardous Waste Regul
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • Halogenated Solvents in Labor
  • Safety Data Sheet for (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine. AK Scientific, Inc.
  • Safety Data Sheet for 2-(4-Bromophenyl)-2-propanol. Combi-Blocks.
  • Safety Data Sheet for 2-Bromopropan-1-ol. Fisher Scientific.
  • Safety Data Sheet for 1-Bromoadamantane. Tokyo Chemical Industry.
  • Safety Data Sheet for alco-top coolness. Pramol-Chemie AG.
  • Safety Data Sheet for 3-Bromo-1-propanol. C.P.A. Chem Ltd.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
  • Safety Data Sheet for 3-(4-Bromophenyl)propan-1-ol. MedChemExpress.

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Handling

Personal protective equipment for handling 3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL

As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of specialized halogenated aromatic compounds. 3-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of specialized halogenated aromatic compounds. 3-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS: 1057673-68-3) is a highly valuable intermediate in drug development and synthetic organic chemistry. However, its unique structural properties—combining a lipophilic halogenated aromatic ring with a reactive propanol moiety—demand precise operational controls.

This guide is designed to move beyond basic safety data sheets (SDS), providing you with the mechanistic causality behind each safety protocol to ensure a self-validating, highly secure laboratory environment.

Chemical Identity & Mechanistic Hazard Analysis

To handle a chemical safely, one must understand why it is hazardous. 3-(5-Bromo-2-fluorophenyl)propan-1-ol carries two primary Global Harmonized System (GHS) hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

The Scientific Rationale: The presence of bromine and fluorine on the aromatic ring significantly increases the molecule's lipophilicity (fat solubility). If this compound contacts unprotected skin, it can rapidly penetrate the lipid bilayers of the epidermis, causing localized inflammation and dermatitis . Furthermore, the propanol functional group acts as an aggressive irritant to the delicate mucous membranes of the eyes. Because of its molecular weight (233.08 g/mol ), it typically presents as a viscous liquid or low-melting solid at room temperature, making tactile contamination (e.g., touching a contaminated surface and then touching your face) a primary vector for exposure.

Quantitative Chemical Data Summary
PropertyValueOperational Implication
CAS Number 1057673-68-3Unique identifier for precise SDS retrieval and waste tracking.
Molecular Formula C9H10BrFOHalogenated structure dictates disposal via specialized high-temperature incineration.
Molecular Weight 233.08 g/mol High molecular weight suggests a viscous liquid or semi-solid at room temperature.
GHS Hazard Codes H315, H319Mandates strict dermal and ocular barrier protection during all handling phases.
Storage Requirements Dark, Inert Atmosphere, Room TempSusceptible to slow degradation; requires Argon/Nitrogen purging .

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated organics. The following matrix details the required equipment and the causality behind each choice.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness for incidental contact; double-gloving for prolonged handling).Halogenated aromatic compounds are highly lipophilic and can rapidly permeate thin latex . Nitrile provides a superior chemical barrier against dermal absorption, mitigating the risk of H315 skin irritation.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 or EN166 compliant).The propanol moiety can cause severe conjunctivitis upon contact (H319) . Standard safety glasses lack sufficient peripheral protection against micro-splashes or contaminated glove transfers.
Respiratory & Engineering Class II Chemical Fume Hood (face velocity 80-120 fpm).Prevents inhalation of volatile aerosols. While the compound has low volatility at room temperature, any heating or aerosolizing procedures require active exhaust to prevent respiratory tract irritation.
Body Protection Standard laboratory coat (cotton/polyester blend) and closed-toe, non-porous footwear.Acts as a secondary barrier against accidental spills. Cotton blends are preferred as they do not melt into the skin upon contact with reactive chemicals, unlike pure synthetic fabrics.

Operational Workflow: Dispensing and Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation checkpoint is met.

G Start Pre-Operation Verify Fume Hood & Don PPE Prep Preparation Purge with Inert Gas (Ar/N2) Start->Prep Handle Dispensing Transfer 3-(5-Bromo-2-fluorophenyl)propan-1-ol Prep->Handle Maintains stability Clean Decontamination Wipe down surfaces & tools Handle->Clean Store Storage Dark, Inert Atmosphere, Room Temp Handle->Store Seal primary container Waste Waste Disposal Halogenated Organic Waste Bin Clean->Waste Contaminated materials

Workflow for safely handling 3-(5-Bromo-2-fluorophenyl)propan-1-ol.

Step 1: Environmental & Equipment Verification

  • Action: Verify the chemical fume hood's face velocity is between 80-120 feet per minute (fpm).

  • Causality: Proper airflow is the primary engineering control against inhalation exposure.

  • Validation: Check the digital airflow monitor or perform a visual tissue-paper flutter test at the sash opening.

Step 2: Inert Atmosphere Preparation

  • Action: Set up a Schlenk line or a simple inert gas manifold (Argon or Nitrogen) equipped with a sterile purging needle.

  • Causality: 3-(5-Bromo-2-fluorophenyl)propan-1-ol must be stored under an inert atmosphere . Ambient oxygen and moisture can initiate slow degradation of the brominated aromatic ring over time, compromising reagent purity and potentially releasing trace hydrobromic acid.

Step 3: Aseptic & Safe Dispensing

  • Action: Transfer the sealed vial into the fume hood. If the compound presents as a highly viscous liquid, gently warm the sealed vial in a water bath at 35-40°C until fluid. Use a chemically inert glass syringe or PTFE-lined pipette to extract the required volume.

  • Causality: Gentle warming decreases viscosity without reaching the compound's boiling point, preventing aerosolization. Glass and PTFE are utilized because halogenated organics can leach plasticizers from standard polypropylene pipette tips.

Step 4: Post-Handling Purge & Seal

  • Action: Insert the inert gas needle into the headspace of the primary container and purge for 15-30 seconds. Quickly cap the vial and seal the exterior with Parafilm or PTFE tape.

  • Causality: Displacing ambient air with a heavier inert gas (like Argon) creates a protective blanket over the chemical, ensuring long-term stability during storage in a dark, room-temperature cabinet .

Step 5: Decontamination & Segregation

  • Action: Wipe down all spatulas, syringes, and hood surfaces with a solvent such as ethanol or isopropanol, followed by a secondary wipe with soapy water.

  • Causality: The lipophilic nature of the compound means water alone will not effectively solubilize and remove residues. An alcohol-based solvent breaks down the residue, while the soapy water removes the solvent.

Spill Response & Waste Disposal Plan

Improper disposal of halogenated compounds poses severe environmental and infrastructural risks.

Spill Response

In the event of a spill, do not use combustible materials like sawdust. Use inert absorbents such as vermiculite or dry sand. Sweep the absorbed mixture using non-sparking tools and deposit it into a solid halogenated waste bin.

Halogenated Organic Waste Disposal
  • Categorization: All liquid waste, contaminated solvents (e.g., the ethanol used for cleaning), and disposable PPE (gloves, wipes) that came into direct contact with the chemical must be placed in a clearly labeled Halogenated Organic Waste container.

  • Scientific Rationale: Halogenated waste cannot be mixed with standard aqueous or non-halogenated organic waste. When incinerated at standard temperatures, halogenated compounds can form highly toxic dioxins and furans . They require specialized high-temperature incineration facilities equipped with acid-gas scrubbers to neutralize the resulting hydrogen bromide (HBr) and hydrogen fluoride (HF) gases produced during combustion.

References

  • "Hydrocarbons, Halogenated Aromatic", ILO Encyclopaedia of Occupational Health and Safety. URL: [Link]

  • "Guidance For Hazard Determination", Occupational Safety and Health Administration (OSHA). URL:[Link]

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